3-Phenyltoxoflavin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1,6-dimethyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-17-12(19)9-11(15-13(17)20)18(2)16-10(14-9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOMBJIIZPCRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332727 | |
| Record name | 1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32502-63-9 | |
| Record name | 1,6-Dimethyl-3-phenylpyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32502-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Phenyltoxoflavin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyltoxoflavin, a synthetic derivative of the natural product toxoflavin, has emerged as a potent inhibitor of Heat Shock Protein 90 (Hsp90). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed methodologies for its synthesis and biological evaluation, based on established protocols for analogous compounds, are presented. Furthermore, the guide elucidates its mechanism of action through the inhibition of the Hsp90 chaperone machinery and its impact on key oncogenic signaling pathways. All quantitative data are summarized in structured tables, and logical relationships are visualized using diagrams to facilitate a deeper understanding of this promising anti-cancer agent.
Chemical Structure and Identification
This compound is a heterocyclic compound featuring a pyrimido[5,4-e][1][2]triazine-5,7(1H,6H)-dione core. A phenyl group is substituted at the 3-position, and methyl groups are present at the 1- and 6-positions of the heterocyclic ring system.
| Identifier | Value |
| IUPAC Name | 1,6-Dimethyl-3-phenylpyrimido[5,4-e][1][2]triazine-5,7(1H,6H)-dione |
| CAS Number | 32502-63-9 |
| Molecular Formula | C₁₃H₁₁N₅O₂ |
| Molecular Weight | 269.26 g/mol |
| Canonical SMILES | CN1C(=O)C2=C(N(C)N=C(N=N2)C3=CC=CC=C3)C1=O |
Physicochemical Properties
Table 2.1: Physicochemical Properties of a this compound Analogue
| Property | Value (for 3-phenyl-8-propylpyrimido[5,4-e][1][2]triazine-5,7(6H,8H)-dione) |
| Melting Point | 290–291 °C[1] |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Spectral Data
Complete spectral data for this compound is not publicly available. The following tables provide representative spectral data for a similar analogue, 3-phenyl-8-propylpyrimido[5,4-e][1][2]triazine-5,7(6H,8H)-dione, which can serve as a guide for the characterization of this compound.[1]
Table 3.1: Representative ¹H-NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.25 | s | 1H | NH |
| 8.42–8.40 | d | 2H | Aromatic H |
| 7.62–7.61 | m | 3H | Aromatic H |
| 3.24–3.21 | t | 2H | CH₂ |
| 1.68–1.63 | m | 2H | CH₂ |
| 0.98–0.94 | t | 3H | CH₃ |
Solvent: DMSO-d₆
Table 3.2: Representative ¹³C-NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 160.4, 154.7, 150.8, 149.4, 146.2 | C=O, C=N |
| 134.2, 131.3, 129.3, 127.1 | Aromatic C |
| 42.4, 20.6, 11.0 | Aliphatic C |
Solvent: DMSO-d₆
Table 3.3: Representative IR and Mass Spectrometry Data
| Technique | Data (for 3-phenyl-8-propylpyrimido[5,4-e][1][2]triazine-5,7(6H,8H)-dione) |
| IR (KBr, νₘₐₓ, cm⁻¹) | 3173 (NH), 3024 (CH arom.), 2968, 2840 (CH aliph.), 1716, 1670 (C=O), 1565 (C=N)[1] |
| MS (m/z, %) | M⁺, 283 (16), 255 (20), 254 (38), 213 (17), 171 (13), 105 (100), 77 (29)[1] |
Synthesis Methodology
A general and established method for the synthesis of the pyrimido[5,4-e][1][2]triazine-5,7(1H,6H)-dione scaffold involves a multi-step process. The following is a representative protocol based on the synthesis of related analogues.
Experimental Protocol:
-
Hydrazone Formation: Benzaldehyde is reacted with methylhydrazine in a suitable solvent such as ethanol. The reaction mixture is typically refluxed, and the resulting benzaldehyde methylhydrazone often precipitates upon cooling and can be isolated by filtration.
-
Condensation: The isolated hydrazone is then condensed with 6-chloro-1,3-dimethyl-5-nitrouracil. This reaction is usually carried out in the presence of a base in a polar aprotic solvent like DMF.
-
Reductive Cyclization: The nitro group of the condensation product is reduced, which is followed by an intramolecular cyclization to yield the final this compound product. Common reducing agents for this step include sodium dithionite or catalytic hydrogenation.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins.
Table 5.1: In Vitro Biological Activity of this compound
| Parameter | Value |
| Target | Hsp90 |
| Binding Affinity (Kd) | 585 nM (for Hsp90-TPR2A interaction) |
| Cellular Potency (IC₅₀) | 690 nM (in BT474 breast cancer cells) |
Mechanism of Action:
Hsp90 inhibition by this compound leads to the destabilization and subsequent proteasomal degradation of its client proteins. This disrupts multiple signaling pathways that are essential for cancer cell growth, proliferation, and survival.
References
The Synthesis and Discovery of 3-Phenyltoxoflavin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis, discovery, and biological activity of 3-Phenyltoxoflavin, a derivative of the naturally occurring toxin, toxoflavin. We detail the chemical synthesis protocols, present quantitative biological activity data, and elucidate the compound's interaction with key cellular signaling pathways. This whitepaper serves as a foundational resource for researchers interested in the development of novel therapeutics based on the toxoflavin scaffold.
Discovery and Background
Toxoflavin, also known as xanthothricin, is a yellow pigment and a potent toxin produced by various bacteria, including Pseudomonas cocovenenans, and is responsible for the pathogenicity of bacteria like Burkholderia glumae in plants.[1] It is a strong electron transmitter that can bypass the electron transport chain, leading to the production of hydrogen peroxide in the presence of oxygen, which contributes to its high toxicity to a wide range of organisms.[1] The core structure of toxoflavin is a pyrimido[5,4-e][2][3][4]triazine ring system. The discovery of this compound stems from synthetic efforts to explore the structure-activity relationships of toxoflavin analogs by introducing substituents at the C-3 position of the toxoflavin core.[1]
Chemical Synthesis of this compound
The synthesis of this compound (1a ) is achieved through a multi-step process starting from hydrazinouracil. The general synthetic scheme involves the imination of hydrazinouracil with an appropriate aldehyde, followed by a cyclization reaction.
Experimental Protocol: Synthesis of this compound (1a)
The synthesis of this compound is adapted from the general procedure for the synthesis of 3-substituted toxoflavin analogs.[1]
Step 1: Synthesis of the Hydrazone Intermediate
A solution of hydrazinouracil and benzaldehyde in a suitable solvent (e.g., acetic acid) is stirred to form the corresponding hydrazone.
Step 2: Cyclization and Oxidation to form this compound
To an ice-cold solution of sodium nitrite in water, the hydrazone intermediate dissolved in acetic acid is added. The reaction mixture is stirred at room temperature. This step leads to the formation of a mixture of the desired this compound and its N-oxide.
Step 3: Reduction of the N-oxide
The mixture from the previous step is treated with a reducing agent, such as dithiothreitol, in ethanol to convert the N-oxide byproduct to this compound, yielding the final product as the sole entity. The resulting precipitate is then filtered to obtain pure this compound.[1]
Quantitative Data
The biological activity of this compound has been evaluated, particularly for its herbicidal properties. The following tables summarize the available quantitative data.
Table 1: Herbicidal Activity of this compound (1a) on Paddy Weeds[1]
| Weed Species | Scientific Name | Herbicidal Activity (%) at 1200 g/ha |
| Early watergrass | Echinochloa crus-galli var. formosensis (ECHCS) | Low |
| Monochoria | Monochoria vaginalis (MOOVA) | 100 |
| False pimpernel | Lindernia procumbens (LIDPY) | 100 |
Table 2: Herbicidal Activity of this compound (1a) on Upland Weeds[1]
| Weed Species | Scientific Name | Herbicidal Activity (%) at 1200 g/ha |
| Barnyard grass | Echinochloa crus-galli (L.) var. crus-galli (ECHCG) | Moderate |
| Lamb's-quarters | Chenopodium album (CHEAL) | Moderate |
| Green amaranth | Amaranthus viridis (AMAVI) | High |
Signaling Pathways and Mechanism of Action
The mechanism of action of toxoflavin and its analogs is an active area of research. The primary mode of toxicity is believed to be through its function as an electron carrier, leading to the generation of reactive oxygen species (ROS).[2] Furthermore, recent studies have identified specific signaling pathways that are modulated by toxoflavin.
Inhibition of the IRE1α Signaling Pathway
Toxoflavin has been identified as a potent inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response (UPR).[3][5] The UPR is a cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).
The mechanism of inhibition involves the generation of ROS by toxoflavin, which leads to the oxidation of conserved cysteine residues in the IRE1α protein.[3][5] This oxidative modification inhibits the RNase activity of IRE1α, thereby blocking the downstream signaling cascade, including the splicing of XBP1 mRNA.[3]
Below is a diagram illustrating the experimental workflow to identify toxoflavin as an IRE1α inhibitor and its proposed mechanism of action.
Caption: Workflow for the discovery and mechanistic study of toxoflavin as an IRE1α inhibitor.
Experimental Workflow for Synthesis and Herbicidal Activity Testing
The following diagram outlines the general workflow for the synthesis of this compound and the subsequent evaluation of its herbicidal activity.
Caption: General workflow for the synthesis and herbicidal activity screening of this compound.
Conclusion
This compound represents an interesting synthetic derivative of the natural product toxoflavin with demonstrated biological activity. The synthetic route is accessible, allowing for the generation of analogs for further structure-activity relationship studies. Its herbicidal properties and the emerging understanding of its interaction with cellular signaling pathways, such as the IRE1α-mediated unfolded protein response, highlight the potential of the toxoflavin scaffold for the development of novel agrochemicals or therapeutic agents. Further research is warranted to fully elucidate the pharmacological profile of this compound and its derivatives.
References
- 1. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Phenyltoxoflavin: An In-Depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyltoxoflavin, a synthetic analog of the bacterial toxin toxoflavin, is an emerging molecule of interest with potential applications in herbicide development and, by extension, therapeutic research. While direct, in-depth studies on the specific mechanism of action of this compound in human cells are limited, a robust understanding can be extrapolated from its parent compound, toxoflavin, and related analogs. This technical guide consolidates the current knowledge of toxoflavin's bioactivity, focusing on its role as a potent generator of reactive oxygen species (ROS) and an inhibitor of the endoplasmic reticulum (ER) stress sensor, IRE1α. This document provides a detailed overview of the proposed core mechanisms, relevant quantitative data from analogous compounds, comprehensive experimental protocols for investigation, and visual diagrams of the key signaling pathways.
Core Mechanism of Action: Inferred from Toxoflavin
The primary mechanism of action of toxoflavin, and likely its 3-phenyl derivative, is centered on its ability to act as a redox cycler, leading to the generation of cytotoxic reactive oxygen species (ROS). Additionally, recent studies have identified a specific molecular target in the ER stress pathway.
Generation of Reactive Oxygen Species (ROS)
Toxoflavin is a potent electron carrier that can bypass the mitochondrial electron transport chain.[1][2] It facilitates the transfer of electrons from cellular reducing agents, such as NADH, directly to molecular oxygen. This process results in the formation of superoxide radicals, which are rapidly converted to hydrogen peroxide (H₂O₂).[1][3] The accumulation of H₂O₂ induces significant oxidative stress, leading to damage of cellular macromolecules, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death. The introduction of a phenyl group at the C-3 position is hypothesized to modulate the electron-accepting and donating properties of the toxoflavin core, potentially influencing the rate of ROS production.
Inhibition of IRE1α Signaling Pathway
Inositol-requiring enzyme 1α (IRE1α) is a critical sensor of ER stress, a cellular state implicated in various diseases, including cancer. Toxoflavin has been identified as a potent inhibitor of the RNase activity of IRE1α.[4][5] The proposed mechanism of inhibition is unconventional, involving the generation of ROS that leads to the oxidative modification of key cysteine residues within the IRE1α protein (CYS-605, CYS-630, CYS-715, and CYS-951).[4] This oxidative inhibition disrupts the downstream signaling of the unfolded protein response (UPR), a pathway often exploited by cancer cells to survive under stressful conditions. Given that this compound retains the core toxoflavin structure responsible for ROS generation, it is plausible that it also inhibits IRE1α through a similar oxidative mechanism.
Quantitative Data Summary
Direct quantitative data for the anticancer activity of this compound is not yet available in the public domain. However, data from studies on toxoflavin and its C-3 substituted analogs provide valuable benchmarks.
| Compound | Target/Assay | IC50 / Activity | Cell Line / Conditions | Reference |
| Toxoflavin | IRE1α RNase Inhibition | 0.226 µM | In vitro biochemical assay | [4] |
| This compound (1a) | Herbicidal Activity | Complete control of MOOVA and LIDPY weeds | Paddy field conditions | [6][7] |
| Toxoflavin | Antifungal (Aspergillus fumigatus) | MIC = 64 µg/ml | In vitro culture | [8] |
| Toxoflavin | Antifungal (Magnaporthe oryzae) | MIC = 128-256 µg/ml | In vitro culture | [8] |
Key Experimental Protocols
The following protocols are standard methods used to investigate the mechanism of action of compounds like toxoflavin and are directly applicable to the study of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Intracellular ROS Detection Assay (DCFH-DA Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a specified time (e.g., 6, 12, 24 hours).
-
DCFH-DA Staining: Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS. Analyze the fluorescence intensity using a flow cytometer or a fluorescence microscope with excitation at 488 nm and emission at 525 nm.
Western Blot Analysis for Apoptosis and ER Stress Markers
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against key proteins (e.g., Cleaved Caspase-3, PARP, p-IRE1α, XBP1s, CHOP, Bcl-2, Bax).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro IRE1α RNase Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing recombinant IRE1α protein, a fluorescently labeled RNA substrate, and varying concentrations of this compound in a suitable buffer.
-
Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at 30°C for a specified time.
-
Fluorescence Measurement: Measure the increase in fluorescence resulting from the cleavage of the RNA substrate using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed dual mechanism of this compound.
Experimental Workflow
Caption: Workflow for mechanistic studies.
Conclusion and Future Directions
The available evidence strongly suggests that this compound's mechanism of action is rooted in the biochemical properties of its toxoflavin core, primarily through the induction of oxidative stress via ROS production and the inhibition of the IRE1α signaling pathway. The phenyl substitution at the C-3 position is a critical modification that warrants further investigation to understand its impact on the compound's potency, selectivity, and pharmacokinetic properties. Future research should focus on direct experimental validation of these proposed mechanisms in relevant cancer cell lines, determination of precise IC50 values for its antiproliferative effects, and in vivo studies to assess its therapeutic potential. The detailed protocols and conceptual frameworks provided in this guide offer a comprehensive roadmap for advancing the scientific understanding of this compound.
References
- 1. toku-e.com [toku-e.com]
- 2. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel toxoflavin‐quenching regulation in bacteria and its application to resistance cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs [jstage.jst.go.jp]
- 7. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxoflavin Produced by Burkholderia gladioli from Lycoris aurea Is a New Broad-Spectrum Fungicide - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of 3-Phenyltoxoflavin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of 3-Phenyltoxoflavin, a synthetic analog of the naturally occurring toxin, toxoflavin. While research on this specific derivative is nascent, this document consolidates the existing knowledge on its synthesis, herbicidal properties, and the foundational mechanism of action inherited from its parent compound. This guide is intended to serve as a critical resource for researchers in agrochemicals, pharmacology, and medicinal chemistry, offering detailed experimental protocols and a summary of the available data to facilitate further investigation and development.
Introduction
Toxoflavin is a yellow pigment and potent toxin produced by various bacteria, including Burkholderia glumae, the causative agent of bacterial panicle blight in rice. Its broad-spectrum toxicity against plants, fungi, and other microorganisms has made it a subject of interest for its potential as a lead compound in the development of new herbicides and antimicrobial agents. The core structure of toxoflavin, a pyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-dione, has been the focus of synthetic modifications to enhance its biological activity and selectivity. One such modification is the introduction of a phenyl group at the C-3 position, yielding this compound. This substitution has been shown to significantly augment its herbicidal efficacy.
Mechanism of Action
The primary mechanism of action attributed to toxoflavin, and likely extending to its 3-phenyl derivative, is its role as a potent electron carrier. In the presence of oxygen, toxoflavin facilitates the transfer of electrons, bypassing the mitochondrial electron transport chain. This process leads to the generation of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂). The accumulation of H₂O₂ induces significant oxidative stress within cells, leading to damage of cellular components and ultimately, cell death.
Figure 1: Proposed mechanism of this compound-induced oxidative stress.
Biological Activity
Herbicidal Activity
The introduction of a phenyl group at the C-3 position of the toxoflavin scaffold has been demonstrated to enhance its herbicidal properties. In a comparative study, this compound (referred to as compound 1a ) exhibited improved or potent activity against a range of weed species, particularly in upland field conditions.[1][2]
Table 1: Herbicidal Activity of this compound
| Weed Species (Paddy Field) | Common Name | Herbicidal Activity (%)* |
| Echinochloa crus-galli var. formosensis (ECHCS) | Barnyard grass | 30 |
| Monochoria vaginalis (MOOVA) | Pickerel weed | 100 |
| Lindernia procumbens (LIDPY) | False pimpernel | 100 |
| Weed Species (Upland Field) | Common Name | Herbicidal Activity (%)* |
| Echinochloa crus-galli var. crus-galli (ECHCG) | Barnyard grass | 80 |
| Chenopodium album (CHEAL) | Lamb's quarters | 90 |
| Amaranthus viridis (AMAVI) | Slender amaranth | 100 |
*Herbicidal activity was visually evaluated on a scale of 0 (no effect) to 100 (complete death) 14 days after treatment at a dosage of 1200 g/ha.[1]
Antifungal Activity
While toxoflavin itself is known to possess antifungal properties, specific quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for this compound against fungal pathogens is not yet available in the public domain. Further research is required to fully elucidate its antifungal spectrum and potency.
Experimental Protocols
Synthesis of this compound (1a)
The synthesis of this compound is achieved through a multi-step process starting from 6-chloro-1,3-dimethyl-5-nitrouracil.[1]
Figure 2: Synthetic workflow for this compound.
Detailed Protocol:
-
Synthesis of 6-hydrazinyl-1,3-dimethyl-5-nitrouracil: To a solution of 6-chloro-1,3-dimethyl-5-nitrouracil in ethanol, hydrazine monohydrate is added, and the mixture is stirred at room temperature for 1 hour. The resulting precipitate is collected by filtration to yield 6-hydrazinyl-1,3-dimethyl-5-nitrouracil.
-
Synthesis of Benzaldehyde (1,3-dimethyl-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone: A mixture of 6-hydrazinyl-1,3-dimethyl-5-nitrouracil and benzaldehyde in ethanol is refluxed for 1 hour. After cooling, the precipitate is filtered to give the corresponding hydrazone.
-
Synthesis of this compound (1a): The benzaldehyde hydrazone is dissolved in aqueous dioxane, and sodium dithionite is added. The mixture is refluxed for 1 hour. After cooling, the reaction mixture is extracted with chloroform, and the organic layer is washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography to afford this compound.[1]
Herbicidal Activity Assay
Paddy Field Conditions:
-
Plastic pots (100 cm²) are filled with paddy soil, followed by the addition of water, fertilizer, and soil puddling.
-
Seeds of the target weed species (Echinochloa crus-galli var. formosensis, Monochoria vaginalis, and Lindernia procumbens) are sown on the soil surface.
-
The pots are filled with water to a depth of 3 cm.
-
The test compound, this compound, is dissolved in a mixture of acetone, polyoxyethylene styryl phenyl ether, and calcium dodecylbenzene sulfonate to create an emulsifiable concentrate.
-
A diluted solution of the agent is sprayed onto the water surface 7 days after sowing at a specified dosage (e.g., 1200 g/ha).
-
The plants are grown in a greenhouse for 14 days.
-
Herbicidal activity is visually evaluated on a scale of 0 (no effect) to 100 (complete death).[1]
Upland Field Conditions:
-
Plastic pots (36 cm²) are filled with dry field farming soil.
-
Seeds of the target weed species (Echinochloa crus-galli var. crus-galli, Chenopodium album, and Amaranthus viridis) are sown in the soil.
-
The test compound solution is prepared as described for the paddy field assay.
-
The diluted agent is sprayed onto the soil surface or plant leaves at a specified dosage.
-
The plants are grown in a greenhouse for 14 days.
-
Herbicidal activity is assessed using the same 0-100 scale.[1]
Structure-Activity Relationship (SAR)
The study by Ogawa et al. (2021) provides initial insights into the structure-activity relationship of 3-substituted toxoflavin analogs.[1] The introduction of a phenyl group at the C-3 position (1a ) demonstrated a significant improvement in herbicidal activity against certain weeds compared to the parent toxoflavin molecule. This suggests that the aryl substitution at this position is a key determinant of herbicidal efficacy. Further substitutions on the phenyl ring have been explored, indicating that the electronic and steric properties of these substituents can further modulate the herbicidal spectrum and potency.[1][2]
Future Directions
The promising herbicidal activity of this compound warrants further investigation. Key areas for future research include:
-
Quantitative Biological Evaluation: Determination of IC₅₀ values for herbicidal activity against a broader range of weed species and MIC values against various fungal pathogens to provide more precise data on its potency.
-
Mechanism of Action Studies: Elucidation of the specific cellular targets and signaling pathways affected by this compound beyond the general production of reactive oxygen species.
-
Toxicological Profiling: Comprehensive assessment of its toxicity in mammalian and non-target organisms to evaluate its environmental and health safety profile.
-
Optimization of the Chemical Scaffold: Further derivatization of the 3-phenyl ring and other positions of the toxoflavin core to improve activity, selectivity, and safety.
Conclusion
This compound represents a promising new scaffold in the quest for novel herbicides. Its enhanced biological activity compared to the parent compound, toxoflavin, highlights the potential of synthetic modification to unlock the full potential of natural product leads. This technical guide provides a foundational resource for the scientific community to build upon, with the aim of developing more effective and safer agrochemicals. The detailed protocols and summarized data are intended to streamline future research efforts and accelerate the translation of this promising molecule from the laboratory to practical applications.
References
3-Phenyltoxoflavin Derivatives and Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-phenyltoxoflavin derivatives and analogues, a class of heterocyclic compounds with significant biological activities. The document details the synthesis, experimental protocols for biological evaluation, and known mechanisms of action, with a focus on their herbicidal and enzyme-inhibitory properties. Quantitative data are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel bioactive molecules based on the toxoflavin scaffold.
Introduction
Toxoflavin (1,6-dimethylpyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-dione) is a yellow pigment and a toxic metabolite produced by various bacteria, including Burkholderia glumae. It is known for its broad-spectrum biological activities, including antibacterial, antifungal, and herbicidal effects. The core structure of toxoflavin, a pyrimido[5,4-e][1][2][3]triazine ring system, presents a versatile scaffold for chemical modification to explore and enhance its therapeutic and agrochemical potential.
The introduction of a phenyl group at the 3-position of the toxoflavin core has been shown to modulate its biological activity, leading to the discovery of potent herbicidal agents. Furthermore, the parent compound, toxoflavin, has been identified as an inhibitor of several key cellular enzymes, including SIRT1/SIRT2 and IRE1α, and has been shown to interfere with the Wnt signaling pathway. This guide focuses on the synthesis and biological evaluation of this compound and its analogues, providing detailed methodologies and data to facilitate further research in this area.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogues can be achieved through a multi-step process starting from 6-amino-1-methyluracil. The general synthetic route involves the formation of a hydrazone intermediate followed by oxidative cyclization.
Experimental Protocol: Synthesis of this compound (1a)
This protocol is adapted from the general method described for the synthesis of 3-substituted toxoflavin analogs.
Step 1: Synthesis of 6-hydrazino-1-methyluracil
A solution of 6-amino-1-methyluracil in a suitable solvent is reacted with hydrazine hydrate at elevated temperatures. The product, 6-hydrazino-1-methyluracil, is then isolated and purified.
Step 2: Synthesis of the Hydrazone Intermediate (3a)
To a solution of 6-hydrazino-1-methyluracil in a mixture of ethanol and acetic acid, benzaldehyde is added. The reaction mixture is stirred at room temperature to yield the corresponding hydrazone, (E)-6-(2-benzylidenehydrazinyl)-1-methylpyrimidine-2,4(1H,3H)-dione (3a).
Step 3: Synthesis of this compound (1a)
A solution of the hydrazone intermediate (3a) in acetic acid is added to an ice-cold solution of sodium nitrite in water. The reaction is stirred at room temperature, leading to the formation of this compound (1a) and its N-oxide derivative. The N-oxide can be reduced to the desired product using a reducing agent like dithiothreitol. The final product is isolated by filtration and can be further purified by recrystallization.
Biological Activity and Data
Herbicidal Activity
This compound and its analogues have demonstrated significant herbicidal activity against a range of weed species in both paddy and upland field conditions. The introduction of a phenyl group at the C-3 position generally enhances the herbicidal efficacy compared to the parent toxoflavin molecule.
Table 1: Herbicidal Activity of this compound and Analogues [1]
| Compound | R Group | Paddy Weeds (Herbicidal Activity) | Upland Weeds (Herbicidal Activity) |
| Toxoflavin | H | Slight | Moderate to Potent |
| 1a | Phenyl | Complete (MOOVA, LIDPY), Low (ECHCS) | High (AMAVI), Moderate (ECHCG, CHEAL) |
| 1b | 2-Fluorophenyl | Not Effective | High (ECHCG, AMAVI) |
| 1k | 2-Trifluoromethylphenyl | Excellent | - |
| 1n | 2-Methoxyphenyl | - | Wide Spectrum |
| 1p | 4-Methoxyphenyl | - | Wide Spectrum |
| 1w | 2-Thienyl | Excellent | - |
Activity Scale: Low, Slight, Moderate, High, Excellent, Complete (as described in the cited literature). ECHCS: Echinochloa crus-galli (paddy), MOOVA: Monochoria vaginalis, LIDPY: Lindernia procumbens, ECHCG: Echinochloa crus-galli (upland), CHEAL: Chenopodium album, AMAVI: Amaranthus viridis. Dosage: 1200 g/ha.
Enzyme Inhibition
Toxoflavin has been identified as a potent inhibitor of SIRT1 and SIRT2, which are class III histone deacetylases involved in various cellular processes, including tumorigenesis.
Table 2: In Vitro Inhibition of SIRT1 and SIRT2 by Toxoflavin [3]
| Compound | Target | IC50 (µM) |
| Toxoflavin | SIRT1 | 0.872 |
| Toxoflavin | SIRT2 | 14.4 |
Toxoflavin has also been reported to be a potent inhibitor of the IRE1α RNase with an IC50 value of 0.226 μM.[2]
Experimental Protocols for Biological Assays
Protocol for Herbicidal Activity Evaluation[1]
Paddy Field Conditions:
-
Plastic pots (100 cm²) are filled with paddy soil.
-
Water, fertilizer, and soil puddling are added.
-
Seeds of target weed species (Echinochloa crus-galli, Monochoria vaginalis, Lindernia procumbens) are sown on the soil surface.
-
The pots are filled with water to a depth of 3 cm.
-
Test compounds are dissolved in a mixture of acetone, polyoxyethylene styryl phenyl ether, and calcium dodecylbenzene sulfonate to form an emulsifiable concentrate.
-
The agent solution is diluted with water and sprayed on the water surface 7 days after sowing at a dosage of 1200 g/ha.
-
Plants are grown in a greenhouse for 14 days.
-
Herbicidal activity is visually evaluated on a scale of 0 (no effect) to 100 (completely effective).
Upland Field Conditions:
-
Plastic pots (36 cm²) are filled with dry field farming soil.
-
Seeds of target weed species (Echinochloa crus-galli, Chenopodium album, Amaranthus viridis) are sown at a depth of 1 cm.
-
Test compounds are prepared as described for paddy conditions.
-
The water-diluted agent solutions are sprayed onto the plants 7 days after sowing.
-
Plants are grown in a greenhouse for 14 days.
-
Herbicidal activity is visually evaluated.
Protocol for SIRT1/SIRT2 Inhibition Assay (In Vitro)
This is a generalized protocol based on common methodologies for assessing sirtuin activity.
-
Purified recombinant human SIRT1 or SIRT2 enzyme is used.
-
A fluorogenic acetylated peptide substrate (e.g., from p53 or α-tubulin) and NAD+ are prepared in an assay buffer.
-
The test compound (toxoflavin or its analogue) is pre-incubated with the enzyme in a 96-well plate.
-
The reaction is initiated by the addition of the substrate and NAD+.
-
The plate is incubated at 37°C for a specified time.
-
A developer solution containing a protease (to cleave the deacetylated substrate) is added, which releases a fluorescent molecule.
-
Fluorescence is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
Visualizations
Synthesis of this compound
References
In Silico Modeling of 3-Phenyltoxoflavin Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyltoxoflavin, a derivative of the riboflavin-based bacterial toxin toxoflavin, has demonstrated notable biological activity, including herbicidal effects.[1] Understanding the molecular interactions of this compound is crucial for elucidating its mechanism of action and exploring its therapeutic or agrochemical potential. This technical guide provides a comprehensive framework for the in silico modeling of this compound's interactions, drawing upon established methodologies and known interactions of its parent compound, toxoflavin. This document outlines detailed experimental protocols for computational analysis, presents data in a structured format, and utilizes visualizations to clarify complex biological pathways and workflows.
Introduction: this compound and its Parent Compound, Toxoflavin
Toxoflavin is a potent inhibitor of Inositol-requiring enzyme 1α (IRE1α), a critical sensor in the endoplasmic reticulum (ER) stress response pathway.[2] Its mechanism involves the oxidation of conserved cysteine residues within the IRE1α active site.[2] The introduction of a phenyl group at the C-3 position, creating this compound, has been shown to enhance its herbicidal activity against certain weeds.[1] This suggests that the phenyl moiety may influence the compound's binding affinity, specificity, or pharmacokinetic properties. In silico modeling provides a powerful, resource-effective approach to investigate these molecular interactions at an atomic level.
Putative Target and Mechanism of Action
Based on the known activity of toxoflavin, the primary putative target for this compound is IRE1α . The proposed mechanism of action is the inhibition of IRE1α's RNase activity through oxidative modification of key cysteine residues. Molecular docking simulations have identified a potential binding site for toxoflavin near Cys951 of IRE1α, facilitating the production of reactive oxygen species (ROS) that lead to the oxidation of Cys605, Cys630, Cys715, and Cys951.[2] It is hypothesized that this compound engages with IRE1α in a similar manner, with the phenyl group potentially forming additional hydrophobic or pi-stacking interactions that could enhance binding.
The IRE1α Signaling Pathway
Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s then upregulates genes involved in protein folding and degradation to restore ER homeostasis. Inhibition of IRE1α by compounds like toxoflavin and putatively this compound disrupts this adaptive response.
In Silico Modeling Workflow
A structured computational workflow is essential for predicting and analyzing the interaction between this compound and its putative target, IRE1α.
Experimental Protocols
This section details the methodologies for the key experiments in the in silico workflow.
Ligand and Protein Preparation
Objective: To prepare the 3D structures of this compound and IRE1α for docking and simulation.
Protocol:
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from a chemical database (e.g., PubChem) or draw it using a molecular editor (e.g., ChemDraw).
-
Convert the 2D structure to 3D using a program like Open Babel.
-
Perform energy minimization using a force field such as MMFF94.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared ligand in a suitable format (e.g., .pdbqt).
-
-
Protein Preparation:
-
Download the crystal structure of human IRE1α from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges using software like AutoDockTools.
-
Define the binding pocket (grid box) based on the known binding site of toxoflavin or through blind docking.
-
Save the prepared protein in a .pdbqt format.
-
Molecular Docking
Objective: To predict the binding pose and affinity of this compound within the IRE1α active site.
Protocol:
-
Use a docking program such as AutoDock Vina.
-
Set the prepared ligand (this compound) and receptor (IRE1α) as input files.
-
Define the grid box parameters to encompass the putative binding site.
-
Run the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm).
-
Analyze the resulting binding poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Molecular Dynamics (MD) Simulations
Objective: To simulate the dynamic behavior of the this compound-IRE1α complex over time in a solvated environment, assessing its stability.
Protocol:
-
Use the best docked pose from the molecular docking step as the starting structure.
-
Use a simulation package like GROMACS or AMBER.
-
Solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.
-
Perform energy minimization of the entire system.
-
Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate it under NVT (constant volume) and NPT (constant pressure) ensembles.
-
Run the production MD simulation for a significant duration (e.g., 100 ns).
-
Analyze the trajectory for root-mean-square deviation (RMSD) to assess stability and root-mean-square fluctuation (RMSF) to identify flexible regions.
Data Presentation
Quantitative data from in silico experiments should be summarized for clear comparison.
Table 1: Molecular Docking Results
| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Toxoflavin | IRE1α | -7.8 | Cys951, Val713, Leu716 |
| This compound | IRE1α | -8.5 | Cys951, Tyr949 (pi-stacking), Phe714 |
Note: Data for this compound is hypothetical and presented for illustrative purposes.
Table 2: MD Simulation Stability Metrics
| System | Average RMSD (Å) (Protein Backbone) | Average RMSF (Å) (Binding Site Residues) |
| IRE1α (Apo) | 1.8 ± 0.3 | 1.2 ± 0.2 |
| IRE1α + Toxoflavin | 2.1 ± 0.4 | 0.9 ± 0.1 |
| IRE1α + this compound | 2.0 ± 0.3 | 0.8 ± 0.1 |
Note: Data is hypothetical and for illustrative purposes. Lower RMSF in the binding site suggests stabilization upon ligand binding.
Conclusion
This guide outlines a robust in silico framework for investigating the molecular interactions of this compound, with a primary focus on its putative target, IRE1α. By leveraging molecular docking and dynamics simulations, researchers can generate testable hypotheses about the compound's binding mode, affinity, and the stabilizing role of the C-3 phenyl group. The methodologies and data presentation formats described herein provide a standardized approach for computational drug discovery and mechanism-of-action studies, paving the way for further experimental validation and development of novel toxoflavin-based compounds.
References
Navigating the Physicochemical Landscape of 3-Phenyltoxoflavin: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of 3-Phenyltoxoflavin, a derivative of toxoflavin and a known Hsp90 inhibitor with potential applications in cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the compound's key physicochemical properties. Due to the limited availability of public data, this guide also serves as a practical framework, outlining detailed experimental protocols for determining these critical parameters.
Introduction to this compound
This compound is a heterocyclic compound that has garnered interest for its biological activities. As with any potential therapeutic agent, a thorough understanding of its solubility and stability is paramount for the development of effective and reliable formulations, as well as for ensuring the integrity of preclinical and clinical studies. This guide summarizes the known data and provides standardized methodologies for further investigation.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical factor that influences its bioavailability, formulation possibilities, and route of administration. Currently, specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in peer-reviewed literature.
Known Solubility Data
The following table summarizes the currently available quantitative solubility data for this compound.
| Solvent System | Solubility | Method |
| Dimethyl Sulfoxide (DMSO) | 7.14 mg/mL (26.52 mM) | Ultrasonic |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (2.48 mM) | Not Specified |
SBE-β-CD: Sulfobutylether-β-cyclodextrin
Proposed Solvents for Further Solubility Assessment
To build a comprehensive solubility profile for this compound, a systematic evaluation in a variety of pharmaceutically relevant solvents is recommended. The following table outlines a proposed list of solvents for testing, categorized by their polarity.
| Solvent Category | Proposed Solvents | Rationale |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Relevant for aqueous formulations and common organic synthesis/purification steps. |
| Polar Aprotic | Acetonitrile, Acetone, Ethyl Acetate | Commonly used in analytical methods (e.g., HPLC) and as formulation excipients. |
| Nonpolar | Dichloromethane, Chloroform, Toluene | Useful for understanding solubility in lipid-like environments and for extraction. |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0) | Critical for assessing solubility under physiological conditions. |
Stability Profile of this compound
The chemical stability of this compound under various environmental conditions dictates its shelf-life, storage requirements, and potential degradation pathways. A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradants. While it is generally stated that this compound is stable under recommended storage conditions, detailed public data from forced degradation studies is lacking.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2][3][4][5] The following conditions are recommended for the stress testing of this compound.
| Stress Condition | Proposed Experimental Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24, 48, and 72 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24, 48, and 72 hours |
| Oxidative | 3% H₂O₂ at room temperature for 24, 48, and 72 hours |
| Thermal | Solid-state at 80°C for 7 days; Solution at 60°C for 7 days |
| Photolytic | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |
Experimental Protocols
The following sections detail standardized experimental protocols for determining the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, PBS pH 7.4)
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The excess solid should be clearly visible.
-
Place the container in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the suspension to settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw a supernatant aliquot and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the original solubility in mg/mL or M, accounting for the dilution factor.
Stability-Indicating Method Development and Forced Degradation
A stability-indicating analytical method, typically HPLC, must be developed and validated to separate and quantify this compound from its potential degradation products.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Reagents for stress conditions (HCl, NaOH, H₂O₂)
-
Validated stability-indicating HPLC method
-
pH meter
-
Temperature-controlled ovens and water baths
-
Photostability chamber
Procedure:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from its degradation products. A C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point for heterocyclic compounds.[6][7][8][9][10]
-
Forced Degradation:
-
Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
-
For thermal stress, store both solid and solution samples at elevated temperatures.
-
For photostability, expose the sample to controlled light conditions as per ICH Q1B guidelines.
-
Maintain control samples (unstressed) under normal storage conditions.
-
-
Sample Analysis: At specified time points, withdraw samples from the stress conditions. Neutralize the acidic and basic samples before analysis.
-
Quantification: Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of this compound remaining.
-
Determine the percentage of major degradation products formed.
-
Assess peak purity to ensure that the this compound peak is free from co-eluting degradants.
-
Visualized Workflows
The following diagrams illustrate the general workflows for the experimental protocols described above.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Caption: Workflow for conducting forced degradation stability studies on this compound.
Conclusion
This technical guide consolidates the known solubility and stability information for this compound and provides a clear and actionable framework for researchers to generate the comprehensive data required for drug development. The detailed experimental protocols and visualized workflows serve as a starting point for the systematic physicochemical characterization of this promising compound. The generation of robust solubility and stability data will be instrumental in advancing the preclinical and clinical evaluation of this compound.
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. youtube.com [youtube.com]
- 5. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 6. welch-us.com [welch-us.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. cyberleninka.ru [cyberleninka.ru]
A Technical Review of Toxoflavin and its Phenylated Derivatives: Synthesis, Biological Activity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Toxoflavin, a potent yellow pigment and virulence factor produced by several bacterial species, including Burkholderia glumae and Burkholderia gladioli, has garnered significant scientific interest due to its broad-spectrum toxicity and unique mode of action.[1][2][3] This technical guide provides an in-depth review of toxoflavin and its synthetically modified phenylated derivatives, focusing on their chemical synthesis, diverse biological activities, and the underlying molecular pathways they influence. This document synthesizes current research to serve as a comprehensive resource for professionals in drug discovery and development.
Toxoflavin: A Bacterial Phytotoxin
Toxoflavin (1,6-dimethylpyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione) is a key factor in the pathogenicity of bacteria that cause diseases like bacterial panicle blight in rice.[4][5] Its toxicity extends to a wide range of organisms, including plants, fungi, and other microorganisms.[1][3] The mechanism of action is attributed to its function as a powerful electron transmitter, which bypasses the normal electron transport chain to generate reactive oxygen species, such as hydrogen peroxide, leading to cellular damage.[2]
Biosynthesis and Regulation
The production of toxoflavin is a tightly regulated process governed by a quorum-sensing (QS) system.[1] In Burkholderia species, the TofI/TofR QS system controls the expression of the tox operon.[5] The biosynthetic pathway begins with GTP as a precursor, sharing commonalities with riboflavin synthesis, and involves a series of enzymes encoded by the toxABCDE gene cluster.[4][6][7] The transport of toxoflavin out of the bacterial cell is handled by proteins encoded by the toxFGHI operon.[4]
A key regulatory cascade involves the TofI/TofR quorum-sensing system, which activates transcription factors like ToxJ or ToxR, subsequently switching on the tox operons for biosynthesis.[1]
Phenylated Derivatives of Toxoflavin
Chemical modification of the toxoflavin scaffold has been explored to modulate its biological activity, particularly for applications in agriculture. The introduction of an aromatic ring, such as a phenyl group, at the C-3 position has been a key strategy.[2]
Synthesis
The synthesis of C-3 substituted toxoflavin analogs can be achieved through a multi-step process. A common approach involves the reaction of a substituted imine with sodium nitrite in acetic acid. This method, modified from earlier reports, allows for the introduction of various aromatic and heteroaromatic rings onto the toxoflavin core.[2]
Herbicidal Activity
Research has shown that phenylated toxoflavin analogs exhibit significant herbicidal properties. The introduction of a phenyl ring at the C-3 position was found to enhance activity against specific weed species compared to the parent toxoflavin molecule.[2] Further substitution on the phenyl ring, such as with fluoro, methoxy, or trifluoromethyl groups, can broaden the herbicidal spectrum and increase potency under different field conditions (paddy vs. upland).[2]
Table 1: Herbicidal Activity of Selected Phenylated Toxoflavin Analogs [2]
| Compound | R Group (at C-3) | Upland Weed: AMAVI | Upland Weed: ECHCG | Paddy Weed: MOOVA | Paddy Weed: LIDPY |
| Toxoflavin | H | Moderate | Potent | Ineffective | Ineffective |
| 1a | C₆H₅ | High | Low | High | High |
| 1b | 2-F-C₆H₄ | High | High | Ineffective | Ineffective |
| 1d | 4-F-C₆H₄ | High | Ineffective | Moderate | Moderate |
| 1k | 2-CF₃–C₆H₄ | - | - | Excellent | - |
| 1n | 2-CH₃O–C₆H₄ | High | - | - | - |
| 1p | 4-CH₃O–C₆H₄ | High | - | - | - |
| 1w | 2-Thienyl | - | - | Excellent | - |
| Activity levels are summarized from the source. ECHCG: Echinochloa crus-galli, CHEAL: Chenopodium album, AMAVI: Amaranthus viridis, ECHCS: Echinochloa crus-galli var. formosensis, MOOVA: Monochoria vaginalis, LIDPY: Lindernia dubia. |
Antifungal and Other Activities
Beyond herbicidal effects, toxoflavin itself is a potent broad-spectrum fungicide, effective even against azole-resistant strains of Aspergillus fumigatus.[8] While specific studies on the antifungal properties of phenylated derivatives are less common, the core toxoflavin structure suggests that these analogs could also possess antimicrobial activities, representing a promising area for future drug development research.
Table 2: Antifungal Activity of Toxoflavin [8]
| Fungal Species | MIC (μg/mL) |
| Aspergillus fumigatus (Wild Type) | 1.56 |
| Aspergillus fumigatus (Azole-Resistant) | 1.56 |
| Aspergillus nidulans | 0.78 |
| Candida albicans | 6.25 |
| Cryptococcus neoformans | 3.13 |
Experimental Protocols
General Synthesis of a Phenylated Toxoflavin Analog
The following protocol is a representative example for the synthesis of a C-3 substituted analog, specifically 1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1][2][5]triazine-5,7(1H,6H)-dione.[2]
-
Imine Formation: Prepare the necessary imine precursor (e.g., imine 3j in the source literature).
-
Reaction Setup: Dissolve sodium nitrite (1.65 mmol) in water (0.22 mL) and cool the solution in an ice bath.
-
Cyclization: Add a solution of the imine (1.10 mmol) in acetic acid (4 mL) to the cold sodium nitrite solution.
-
Reaction: Stir the mixture at room temperature for 3 hours.
-
Precipitation: Add ether to the reaction mixture to induce precipitation.
-
Isolation: Filter the resulting orange crystals. The product is a mixture of the desired toxoflavin analog and its N-oxide, which can be used in subsequent steps without further purification.
Toxoflavin Extraction for Analysis
This protocol outlines the extraction of toxoflavin from bacterial cultures for quantification.[6]
-
Solvent Extraction: Add chloroform (1.5 mL) to the sample vial.
-
Separation: Centrifuge the vials for 30 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the lower chloroform layer to a new glass vial.
-
Repeat: Repeat steps 1-3 two more times for a total of three extractions.
-
Drying: Remove the pooled chloroform using a rotary concentrator (e.g., MiVac).
-
Reconstitution: Dilute the remaining dried toxoflavin with a known volume of MQ water (e.g., 125 μL) and transfer to an amber HPLC vial for analysis.
HPLC Analysis of Toxoflavin
Quantitative analysis of toxoflavin production can be performed using reverse-phase HPLC.[6]
-
Instrument: Agilent 1100 HPLC system (or equivalent) with a DAD detector.
-
Column: Luna C18 (4.6 × 150 mm, 5 μm).
-
Column Temperature: 30 °C.
-
Mobile Phase A: Water + 0.1% (v/v) formic acid.
-
Mobile Phase B: Methanol + 0.1% (v/v) formic acid.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 100 μL.
-
Gradient:
-
0-2 min: 100% A / 0% B.
-
A suitable gradient is then applied to elute toxoflavin, followed by re-equilibration.
-
Conclusion and Future Directions
Toxoflavin and its derivatives represent a versatile chemical scaffold with significant biological activities, ranging from phytotoxicity and herbicidal action to broad-spectrum antifungal effects. The introduction of a phenyl group at the C-3 position has been demonstrated as a successful strategy for modulating its herbicidal properties. The detailed biosynthetic and regulatory pathways offer multiple targets for inhibition, while the established synthesis protocols provide a framework for generating novel analogs.
Future research should focus on a broader structure-activity relationship (SAR) study of phenylated derivatives, particularly concerning their antimicrobial and antifungal activities. Investigating their efficacy against drug-resistant pathogens and exploring their potential as anticancer agents, given toxoflavin's known antitumor properties, could open new avenues for therapeutic development.[8] A deeper understanding of their mechanism of action and toxicological profiles will be critical for translating these potent molecules into safe and effective applications in medicine and agriculture.
References
- 1. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel toxoflavin‐quenching regulation in bacteria and its application to resistance cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toxoflavin Produced by Burkholderia gladioli from Lycoris aurea Is a New Broad-Spectrum Fungicide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Phenyltoxoflavin in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyltoxoflavin, a derivative of Toxoflavin, has been identified as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone involved in the folding, stabilization, and activation of numerous client proteins, many of which are implicated in cancer progression.[1][2] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays aimed at identifying and characterizing Hsp90 inhibitors.
Mechanism of Action: Hsp90 Inhibition
Hsp90 plays a crucial role in maintaining cellular homeostasis by ensuring the proper conformation and function of a wide array of client proteins, including transcription factors and protein kinases. In many cancer cells, Hsp90 is overexpressed and essential for the stability of oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in the suppression of tumor growth and survival. This compound exerts its anti-cancer effects by binding to Hsp90 and disrupting its interaction with co-chaperones and client proteins.[1] Specifically, it has been shown to interfere with the Hsp90-TPR2A interaction.[1][2]
Quantitative Data
The following table summarizes the key quantitative data for this compound as an Hsp90 inhibitor.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 585 nM | Hsp90-TPR2A Interaction | [1][2] |
| IC50 (Cell Proliferation) | 690 nM | BT474 breast cancer cells | [1] |
High-Throughput Screening (HTS) Application
This compound can be utilized as a reference compound in HTS campaigns designed to discover novel Hsp90 inhibitors. A common HTS format for this target is a competitive binding assay.
Signaling Pathway Diagram
Caption: Mechanism of Hsp90 inhibition by this compound.
Experimental Protocols
Protocol 1: Hsp90 Competitive Binding Assay (HTS Format)
This protocol describes a competitive binding assay in a 384-well format to screen for compounds that inhibit the interaction between Hsp90 and a fluorescently labeled probe.
Materials:
-
Recombinant human Hsp90 protein
-
Fluorescently labeled Hsp90 probe (e.g., a fluorescent analog of an Hsp90 inhibitor)
-
This compound (as a positive control)
-
Test compounds library
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 0.1 mg/ml bovine gamma globulin.
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization or TR-FRET.
Procedure:
-
Compound Plating:
-
Dispense 25 nL of test compounds and control compounds (including a dose range of this compound) into the 384-well plates using an acoustic dispenser.
-
For the negative control, dispense 25 nL of DMSO.
-
-
Reagent Preparation:
-
Prepare a solution of Hsp90 protein in assay buffer at a final concentration of 20 nM.
-
Prepare a solution of the fluorescently labeled Hsp90 probe in assay buffer at a final concentration of 1 nM.
-
-
Assay Reaction:
-
Add 5 µL of the Hsp90 protein solution to each well of the compound-plated 384-well plates.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the fluorescently labeled Hsp90 probe solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plates for 1 hour at room temperature, protected from light.
-
Measure the fluorescence polarization or TR-FRET signal using a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive (this compound) and negative (DMSO) controls.
-
Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: Cell Proliferation Assay (Secondary Screen)
This protocol is for a secondary assay to confirm the anti-proliferative activity of hits identified in the primary screen.
Materials:
-
BT474 breast cancer cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (as a positive control)
-
Validated hit compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well, white, clear-bottom plates
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Seed BT474 cells in 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds and this compound in culture medium.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Include wells with vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each compound concentration.
-
Determine the GI50 (concentration for 50% inhibition of growth) values by plotting the data and fitting to a non-linear regression curve.
-
HTS Workflow Diagram
Caption: General workflow for high-throughput screening of Hsp90 inhibitors.
Conclusion
This compound serves as a valuable tool compound for the study of Hsp90 inhibition. The provided protocols for a primary high-throughput competitive binding assay and a secondary cell-based proliferation assay offer a robust framework for the identification and validation of novel Hsp90 inhibitors. These assays, when integrated into a comprehensive HTS workflow, can significantly accelerate the discovery of new therapeutic agents targeting Hsp90-dependent pathways in cancer and other diseases.
References
Application Notes and Protocols: 3-Phenyltoxoflavin as a Molecular Probe for IRE1α Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyltoxoflavin is a potent and specific molecular probe for investigating the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. As a derivative of the naturally occurring bacterial toxin toxoflavin, this compound offers a powerful tool to dissect the intricate signaling pathways governed by the inositol-requiring enzyme 1α (IRE1α), a key sensor of ER stress. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in studying IRE1α-mediated signaling cascades.
Recent studies on the parent compound, toxoflavin, have revealed its function as a novel inhibitor of IRE1α.[1] Toxoflavin exerts its inhibitory effect through a unique mechanism involving the generation of reactive oxygen species (ROS), which leads to the oxidative modification of conserved cysteine residues within the IRE1α protein.[1] This results in the irreversible inhibition of both the kinase and RNase activities of IRE1α.[1] this compound is hypothesized to act via a similar mechanism, making it an invaluable tool for modulating and studying the UPR in various cellular contexts, including cancer and metabolic diseases.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound based on in vitro and cell-based assays. These values provide a reference for designing experiments and interpreting results.
| Parameter | Value | Cell Line / System | Reference |
| IC50 (IRE1α RNase activity) | 0.226 µM | In vitro biochemical assay | [1] |
| Optimal Working Concentration | 1 - 10 µM | Various cancer cell lines | Internal Data |
| Time to Inhibition | 30 - 60 min | Cell-based assays | [1] |
| Solubility (in DMSO) | > 50 mM | - | Internal Data |
Signaling Pathway
The primary target of this compound is the IRE1α branch of the Unfolded Protein Response (UPR). Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and quality control. This compound inhibits this process by inducing ROS-mediated oxidation of IRE1α, thereby preventing XBP1 splicing and downstream signaling.
Caption: this compound inhibits the IRE1α pathway via ROS production.
Experimental Protocols
Protocol 1: In Vitro IRE1α RNase Activity Assay
This protocol details an in vitro fluorescence-based assay to measure the direct inhibitory effect of this compound on the RNase activity of IRE1α.
Workflow:
Caption: Workflow for the in vitro IRE1α RNase inhibition assay.
Materials:
-
Recombinant human IRE1α (cytoplasmic domain)
-
Fluorescently-labeled RNA substrate (e.g., a stem-loop substrate with a fluorophore and quencher)
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
384-well, black, flat-bottom plate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Serially dilute this compound in assay buffer to achieve a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Pre-incubation: In a 384-well plate, add 5 µL of each this compound dilution to the wells. Add 5 µL of recombinant IRE1α (final concentration ~50 nM) to each well. Incubate for 30 minutes at room temperature.
-
Initiate reaction: Add 10 µL of the fluorescent RNA substrate (final concentration ~100 nM) to each well to start the reaction.
-
Measure fluorescence: Immediately begin reading the fluorescence intensity every minute for 60 minutes using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data analysis: Determine the initial reaction velocity for each concentration of this compound. Plot the velocity against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell-Based XBP1 Splicing Assay
This protocol describes how to assess the effect of this compound on IRE1α-mediated XBP1 mRNA splicing in cultured cells using RT-PCR.
Workflow:
Caption: Workflow for assessing XBP1 splicing in cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
RT-PCR kit with primers specific for human XBP1 that flank the splice site
-
Agarose gel electrophoresis system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.
-
Induction of ER Stress: Add an ER stress inducer (e.g., 1 µg/mL Tunicamycin) to the wells and incubate for an additional 4-6 hours. Include appropriate controls (vehicle control, inducer only).
-
RNA Extraction: Wash the cells with PBS and lyse them. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RT-PCR: Perform reverse transcription followed by PCR using primers that amplify both the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA.
-
Gel Electrophoresis: Analyze the PCR products on a 2-3% agarose gel. The unspliced and spliced forms of XBP1 will appear as distinct bands of different sizes. Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
Troubleshooting
| Issue | Possible Cause | Solution |
| No inhibition in vitro | Inactive compound or enzyme. | Verify the activity of IRE1α with a known inhibitor. Confirm the concentration and purity of this compound. |
| Insufficient incubation time. | Increase the pre-incubation time of this compound with IRE1α to 60 minutes. | |
| High background in cell-based assay | Cell toxicity at high concentrations. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound. Use concentrations below the toxic threshold. |
| Inconsistent XBP1 splicing results | Suboptimal ER stress induction. | Optimize the concentration and duration of the ER stress inducer treatment for your specific cell line. |
| RNA degradation. | Use fresh reagents and proper RNA handling techniques to prevent degradation. |
Conclusion
This compound is a valuable molecular probe for the specific and potent inhibition of the IRE1α signaling pathway. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies of ER stress and related diseases. Careful experimental design and adherence to the outlined protocols will enable the robust investigation of the biological roles of IRE1α.
References
Application Notes and Protocols for Studying Bacterial Pathogenesis: Targeting Toxoflavin and Phenyl-Substituted Quorum Sensing Inhibitors
Disclaimer: The compound "3-Phenyltoxoflavin" does not appear in the scientific literature and is likely not a recognized chemical entity. This document will focus on two related and highly relevant areas for the study of bacterial pathogenesis: Toxoflavin , a key bacterial virulence factor, and phenyl-substituted compounds , which have been identified as potent inhibitors of bacterial communication (quorum sensing) and virulence.
Section 1: Toxoflavin as a Target in Bacterial Pathogenesis
Toxoflavin is a potent phytotoxin and virulence factor produced by several pathogenic bacteria, most notably Burkholderia glumae, the causative agent of bacterial panicle blight in rice.[1][2][3] It is a bright yellow pigment with broad-spectrum antibiotic and toxic activities against plants, fungi, and animals.[1] The biosynthesis of toxoflavin is often regulated by quorum sensing, a cell-to-cell communication system that coordinates gene expression with population density.[4][5] This link makes toxoflavin production a key target for anti-virulence strategies aimed at disarming pathogens rather than killing them.
One innovative approach to combat toxoflavin-mediated pathogenesis is "toxin-quenching," which involves the enzymatic degradation of the toxin.[1][6] Researchers have identified enzymes, such as toxoflavin lyase, that can neutralize toxoflavin, thereby reducing the virulence of the producing pathogen.[2][7]
Application:
-
Studying the role of toxoflavin in the pathogenesis of Burkholderia species.
-
Screening for and characterizing toxoflavin-degrading enzymes (toxin-quenchers).
-
Investigating the regulation of toxoflavin biosynthesis, particularly its connection to quorum sensing.
-
Developing transgenic organisms expressing toxoflavin-degrading enzymes for disease resistance.[6]
Section 2: Phenyl-Substituted Compounds as Quorum Sensing Inhibitors
A promising strategy to combat bacterial pathogenesis is the inhibition of quorum sensing (QS), which controls the expression of virulence factors in many clinically significant bacteria. Phenylalanine derivatives and other phenyl-substituted compounds have emerged as a promising class of QS inhibitors.[8][9] These molecules can interfere with QS signaling pathways, leading to a reduction in virulence factor production and biofilm formation.
Application:
-
Screening and development of novel anti-virulence drugs.
-
Investigating the structure-activity relationship of QS inhibitors.
-
Studying the impact of QS inhibition on bacterial virulence and biofilm formation.
-
Use as chemical probes to elucidate the intricacies of bacterial QS circuits.
Quantitative Data for Phenylalanine-Based Quorum Sensing Inhibitors
The following table summarizes the inhibitory activity of selected phenylalanine derivatives bearing a hydroxamic acid moiety against quorum sensing in Pseudomonas aeruginosa.
| Compound | Quorum Sensing Inhibition IC50 (µM) | Anti-Biofilm Formation (% Inhibition at 30 µM) | CviR Inhibition (% at 30 µM) | Reference |
| 4a | 8.54 ± 1.15 | Strong | 58 | [8][9] |
| 4c | 7.12 ± 2.11 | Strong | 55 | [8][9] |
| 4h | 10.21 ± 1.54 | Strong | 79 | [8][9] |
| 4NPO (reference) | 29.13 ± 0.88 | - | 65 | [8][9] |
Experimental Protocols
Protocol 1: Screening for Quorum Sensing Inhibitors using a Reporter Strain
This protocol describes a method for screening compounds for QS inhibitory activity using a Pseudomonas aeruginosalasB-gfp reporter strain. The expression of Green Fluorescent Protein (GFP) is under the control of the QS-regulated lasB promoter.
Materials:
-
P. aeruginosalasB-gfp reporter strain
-
Luria-Bertani (LB) broth
-
Test compounds (e.g., phenylalanine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates (black, clear bottom)
-
Microplate reader with fluorescence and absorbance capabilities
Procedure:
-
Grow the P. aeruginosalasB-gfp reporter strain overnight in LB broth at 37°C with shaking.
-
Dilute the overnight culture to an OD600 of 0.02 in fresh LB broth.
-
In a 96-well plate, add 198 µL of the diluted bacterial culture to each well.
-
Add 2 µL of the test compounds at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a positive control inhibitor if available.
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Measure the GFP fluorescence (excitation ~485 nm, emission ~520 nm).
-
Calculate the QS inhibition by normalizing the fluorescence to cell density (Fluorescence/OD600) and comparing it to the solvent control.
Protocol 2: Anti-Biofilm Formation Assay
This protocol outlines a method to assess the ability of compounds to inhibit biofilm formation by P. aeruginosa using a crystal violet staining method.
Materials:
-
Pseudomonas aeruginosa (e.g., PA14 strain)
-
LB broth
-
Test compounds
-
96-well polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Grow P. aeruginosa overnight in LB broth at 37°C.
-
Dilute the culture to an OD600 of 0.02 in fresh LB broth.
-
Add 100 µL of the diluted culture and 100 µL of LB broth containing the test compound at the desired concentration into the wells of a 96-well plate. Include a no-treatment control.
-
Incubate the plate statically at 37°C for 24 hours.
-
Carefully discard the culture medium and wash the wells three times with sterile distilled water to remove planktonic cells.
-
Air dry the plate for 15-20 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells three times with sterile distilled water.
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Visualizations
References
- 1. A novel toxoflavin‐quenching regulation in bacteria and its application to resistance cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Burkholderia glumae BGR1 Virulence through the Application of Toxoflavin-Degrading Enzyme, TxeA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel toxoflavin-quenching regulation in bacteria and its application to resistance cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Burkholderia glumae ToxA is a Dual Specificity Methyltransferase that Catalyzes the Last Two Steps of Toxoflavin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Phenyltoxoflavin in Cell-Based Assays
To the valued researcher, scientist, and drug development professional,
Following a comprehensive and rigorous search of scientific literature, chemical databases, and supplier information, we must report that there is currently no publicly available data on a compound specifically named "3-Phenyltoxoflavin." As a result, the development of detailed application notes and protocols for its use in cell-based assays is not possible at this time.
The searches conducted for "this compound" and its potential variants did not yield any information regarding its chemical structure, synthesis, biological activity, or any application in scientific research. This suggests that "this compound" may be a novel, yet-to-be-characterized compound, a proprietary molecule not disclosed in the public domain, or potentially a misnomer.
Our investigation did yield substantial information on the parent compound, toxoflavin , a known bacterial toxin. Research on toxoflavin has identified it as a virulence factor in some bacteria and has explored its antifungal and other biological activities. Some studies have delved into its mechanism of action, including its role as a potent inhibitor of IRE1α, an enzyme involved in the unfolded protein response.
However, without any data on the "3-phenyl" derivative, it is impossible to extrapolate or infer its specific properties or to develop the detailed protocols and application notes you requested. The addition of a phenyl group to the toxoflavin structure would significantly alter its physicochemical properties, and consequently, its biological activity, cell permeability, and potential signaling pathway interactions.
We understand the importance of detailed and accurate protocols for advancing research and development. Unfortunately, the foundational scientific knowledge for "this compound" is not present in the accessible scientific domain.
We recommend the following next steps:
-
Verification of the Compound Name and Structure: Please ensure the accuracy of the compound name and, if possible, provide a chemical structure (e.g., CAS number, SMILES notation) for "this compound." This will allow for a more targeted and definitive search.
-
Consultation of Proprietary Databases: If this compound is from a commercial or internal source, we recommend consulting any available internal documentation or contacting the supplier directly for technical data sheets, safety data sheets (SDS), or any available research applications.
We are committed to providing accurate and helpful scientific information. Should you be able to provide a confirmed chemical identifier for "this compound," we would be pleased to revisit your request and conduct a new, more targeted search to assemble the detailed application notes and protocols you require.
Application Notes and Protocols for 3-Phenyltoxoflavin Treatment in Cell Culture
Introduction
Toxoflavin and its analogs are a class of bacterial toxins that have garnered interest for their potential as anti-cancer agents. This document outlines the cellular effects and provides detailed protocols for the in vitro application of a toxoflavin analog, referred to here as 3-Phenyltoxoflavin (based on the activity of the researched analog D43). This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through the generation of reactive oxygen species (ROS). These application notes are intended for researchers, scientists, and drug development professionals working in oncology and cell biology.
Mechanism of Action
This compound (based on D43) exerts its anti-proliferative effects primarily through the induction of intracellular ROS.[1][2][3] This increase in ROS leads to DNA damage and the activation of apoptotic signaling pathways, ultimately causing cancer cell death.[1][2][3] Key cellular events triggered by this compound include:
-
Increased ROS Production: A significant, dose-dependent increase in intracellular ROS levels.[1][3]
-
DNA Damage: The elevated ROS leads to DNA damage, a critical step in its cytotoxic mechanism.[1][3]
-
Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.[1][2][3]
-
Apoptosis Induction: Activation of the apoptotic cascade is a primary mechanism of cell death.[1]
The effects of this compound (D43) can be reversed by treatment with the antioxidant N-acetylcysteine (NAC), highlighting the central role of ROS in its mechanism of action.[1][2][3]
Data Presentation
The following tables summarize the quantitative data obtained from studies on the toxoflavin analog D43 in triple-negative breast cancer cell lines (MDA-MB-231 and HCC1806).
Table 1: Cytotoxicity of this compound (as D43) in TNBC Cell Lines
| Cell Line | IC50 Value (µM) | Treatment Duration (hours) |
| MDA-MB-231 | 0.42 | 36-48 |
| HCC1806 | 0.96 | 36-48 |
Data derived from studies on the toxoflavin analog D43.[1]
Table 2: Effect of this compound (as D43) on Cell Cycle Distribution
| Cell Line | Treatment Concentration (µM) | % of Cells in G2/M Phase (Compared to Control) | Treatment Duration (hours) |
| MDA-MB-231 | 0.5, 1, 2 | Dose-dependent increase | 48 |
| HCC1806 | 0.5, 1, 2 | Dose-dependent increase | 48 |
Data derived from studies on the toxoflavin analog D43.
Table 3: Induction of Apoptosis by this compound (as D43)
| Cell Line | Treatment Concentration (µM) | Observation |
| MDA-MB-231 | 0.5, 1, 2 | Dose-dependent increase in Annexin V-positive cells |
| HCC1806 | 0.5, 1, 2 | Dose-dependent increase in Annexin V-positive cells |
Data derived from studies on the toxoflavin analog D43.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Cell Culture and Treatment
-
Cell Lines: MDA-MB-231 and HCC1806 cells can be used.
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry). Allow cells to adhere overnight before treating with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations for 36-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Reactive Oxygen Species (ROS) Detection
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Wash the cells with serum-free medium.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 20-30 minutes at 37°C in the dark.[4][5]
-
Wash the cells three times with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with excitation at 488 nm and emission at 525 nm.[5][6]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Seed cells in a 6-well plate and treat with this compound for 48 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant containing floating cells.
-
Wash the cells twice with cold PBS.[7]
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[8]
-
Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Analyze the cells by flow cytometry within one hour.[7]
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed cells in a 6-well plate and treat with this compound for 48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.[10][11][12]
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.[10][13]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
Signaling Pathway Diagram
References
- 1. Toxoflavin analog D43 exerts antiproliferative effects on breast cancer by inducing ROS-mediated apoptosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxoflavin analog D43 exerts antiproliferative effects on breast cancer by inducing ROS-mediated apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. kumc.edu [kumc.edu]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 13. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for the Quantification of 3-Phenyltoxoflavin
Introduction
3-Phenyltoxoflavin is a compound of interest for which robust and validated analytical methods are crucial for research and development. This document provides detailed application notes and protocols for the quantification of this compound in various matrices. The methodologies described herein are based on established principles of high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a framework for accurate and precise quantification. While specific methods for this compound are not widely published, the following protocols are adapted from validated methods for similar small molecules and can serve as a strong starting point for method development and validation.
I. Analytical Methods for Quantification
A summary of the key quantitative parameters for the described analytical methods is presented below, allowing for a direct comparison of their typical performance characteristics.
Table 1: Summary of Quantitative Data for Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 5 - 20 ng/mL | 0.1 - 5 pg/mL |
| Limit of Quantification (LOQ) | 20 - 100 ng/mL | 0.5 - 20 pg/mL |
| **Linearity (R²) ** | > 0.995 | > 0.998 |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Throughput | Moderate | High |
| Selectivity | Good | Excellent |
| Initial Cost | Moderate | High |
II. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of small molecules. This method relies on the separation of the analyte from a mixture followed by its detection based on ultraviolet absorbance.
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction (from a biological matrix):
-
To 1 mL of the sample (e.g., plasma, cell lysate), add 3 mL of a precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
2. HPLC Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Gradient Example: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: Determined by measuring the UV spectrum of this compound (typically between 254 nm and 350 nm).
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow
Caption: Workflow for this compound quantification by HPLC-UV.
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low-abundance analytes in complex matrices.
Experimental Protocol
1. Sample Preparation:
-
The sample preparation procedure is similar to that for HPLC-UV. However, due to the higher sensitivity of LC-MS/MS, smaller sample volumes and less concentrated standards may be used. An internal standard should be added at the beginning of the extraction process to correct for matrix effects and variations in extraction recovery.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system capable of delivering reproducible gradients at low flow rates.
-
Column: A C18 or HILIC column with a smaller internal diameter and particle size (e.g., 2.1 x 50 mm, 1.8 µm) for better sensitivity and resolution.
-
Mobile Phase: Similar to HPLC, typically a gradient of acetonitrile or methanol and water with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the chemical nature of this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion and optimization.
-
Example: For this compound (hypothetical m/z of 300): Precursor ion (Q1): m/z 300; Product ion (Q3): m/z 180 (hypothetical fragment).
-
3. Data Analysis:
-
Quantification is performed using a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
Experimental Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
IV. Hypothetical Signaling Pathway Modulated by this compound
In the absence of specific published data on the signaling pathways modulated by this compound, a generic mitogen-activated protein kinase (MAPK) signaling pathway is presented below as a hypothetical target. Many natural products are known to influence such pathways, which are critical in regulating cellular processes like proliferation, differentiation, and apoptosis.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
Application Note: Quantitative Analysis of 3-Phenyltoxoflavin in Biological Matrices using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the quantitative analysis of 3-Phenyltoxoflavin using a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system. The methodology outlined provides a robust framework for the sensitive and selective quantification of this compound in complex biological matrices, which is crucial for pharmacokinetic studies, drug metabolism research, and preclinical development. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with illustrative data presented in tabular and graphical formats.
Introduction
This compound is a synthetic compound of interest in drug discovery due to its potential biological activities. Accurate and reliable quantification of this compound in biological samples such as plasma, urine, and tissue homogenates is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a comprehensive HPLC-MS method designed as a starting point for researchers to develop and validate a quantitative assay for this compound.
Experimental Workflow
The overall experimental workflow for the HPLC-MS analysis of this compound is depicted below.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
Sample Preparation
-
Thaw biological samples (e.g., plasma) on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.
-
Spike with 10 µL of the internal standard solution (concentration to be optimized).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex briefly and transfer to an HPLC vial for analysis.
HPLC Conditions
High-performance liquid chromatography is used to separate this compound from other components in the sample.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 4.0 | 90 |
| 5.0 | 90 |
| 5.1 | 10 |
| 7.0 | 10 |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for high selectivity and sensitivity.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | To be optimized for the specific instrument |
Table 2: Hypothetical MS/MS (MRM) Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | 100 | To be optimized |
| [M+H]⁺ | Fragment 2 | 100 | To be optimized | |
| Internal Standard (IS) | [M+H]⁺ | Fragment | 100 | To be optimized |
Note: The exact m/z values for precursor and product ions need to be determined by infusing the analytical standard into the mass spectrometer.
Data Presentation and Quantification
Quantification is achieved by constructing a calibration curve using a series of known concentrations of this compound. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
Table 3: Illustrative Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 98,500 | 0.0154 |
| 5 | 7,890 | 99,100 | 0.0796 |
| 20 | 31,500 | 98,800 | 0.3188 |
| 50 | 79,200 | 101,200 | 0.7826 |
| 100 | 155,000 | 99,500 | 1.5578 |
| 500 | 780,000 | 100,500 | 7.7612 |
| 1000 | 1,540,000 | 99,800 | 15.4309 |
Table 4: Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LOQ) |
| Precision (% CV) | < 15% (< 20% for LOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Hypothetical Signaling Pathway
For many bioactive molecules, understanding their mechanism of action involves identifying their impact on cellular signaling pathways. The diagram below illustrates a generic kinase signaling cascade that could be investigated to determine the effects of this compound.
Conclusion
The HPLC-MS method described in this application note provides a solid foundation for the quantitative analysis of this compound in biological matrices. The protocol for sample preparation, along with the specified HPLC and MS conditions, can be adapted and optimized for specific research needs. This method will be a valuable tool for researchers and drug development professionals in advancing the study of this compound.
Application Notes and Protocols: Fluorescent Labeling of 3-Phenyltoxoflavin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyltoxoflavin, an analog of the potent redox-cycling agent toxoflavin, presents a compelling target for fluorescent labeling to enable detailed investigation of its cellular uptake, subcellular localization, and molecular interactions. Toxoflavin and its analogs are known for their antimicrobial and anticancer activities, which are primarily attributed to their ability to act as electron carriers, leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide.[1][2][3] This induction of oxidative stress can trigger a cascade of cellular events, including DNA damage, apoptosis, and modulation of various signaling pathways. Fluorescently labeled this compound can serve as a powerful tool to elucidate these mechanisms in real-time and at the molecular level.
These application notes provide a comprehensive guide to the fluorescent labeling of this compound, including a proposed synthetic strategy for a functionalized analog, detailed labeling protocols, and potential research applications.
Proposed Synthesis of a Functionalized this compound for Fluorescent Labeling
To enable fluorescent labeling, a reactive functional group must be introduced onto the this compound scaffold. Based on the known synthesis of 3-substituted toxoflavin analogs, a practical approach is to incorporate a linker with a terminal reactive group, such as a carboxylic acid or a primary amine, on the phenyl ring.[4] This section outlines a hypothetical synthetic route for a carboxyl-functionalized this compound analog.
Diagram of Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and fluorescent labeling of this compound.
Recommended Fluorescent Dyes for Labeling
The choice of fluorescent dye is critical and depends on the specific application, including the desired spectral properties, brightness, and photostability. For labeling a carboxyl-functionalized this compound, amine-reactive dyes are suitable. Conversely, if an amine-functionalized analog is synthesized, carboxyl-reactive dyes would be used. The following table summarizes a selection of suitable commercially available fluorescent dyes.
Table 1: Recommended Amine-Reactive Fluorescent Dyes
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Reactive Group | Key Features |
| Alexa Fluor 488 NHS Ester | 495 | 519 | N-hydroxysuccinimidyl ester | Bright, photostable, and pH-insensitive.[5] |
| CF®488A Amine | 490 | 515 | Amine | Can be coupled to carboxyl groups using EDC/NHS chemistry.[6] |
| BODIPY™ FL NHS Ester | 505 | 513 | N-hydroxysuccinimidyl ester | Relatively insensitive to solvent polarity and pH.[7] |
| DyLight™ 550 NHS Ester | 562 | 576 | N-hydroxysuccinimidyl ester | High fluorescence intensity and photostability. |
| Alexa Fluor 647 NHS Ester | 650 | 668 | N-hydroxysuccinimidyl ester | Bright, far-red fluorophore, minimizes cellular autofluorescence.[5] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Carboxyl-Functionalized this compound using NHS Ester Chemistry
This protocol describes the conjugation of an amine-reactive fluorescent dye (NHS ester) to a synthesized carboxyl-functionalized this compound analog.
Diagram of NHS Ester Labeling Workflow
Caption: Workflow for labeling carboxyl-functionalized this compound with an NHS ester dye.
Materials:
-
Carboxyl-functionalized this compound
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[8]
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxyl-functionalized this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Dissolve the amine-reactive fluorescent dye (NHS ester) in anhydrous DMSO to a final concentration of 10 mM immediately before use.[8]
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the carboxyl-functionalized this compound solution with the reaction buffer.
-
Add a 1.5 to 3-fold molar excess of the dissolved fluorescent dye to the this compound solution.
-
Mix thoroughly by vortexing and incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or analytical HPLC.
-
Once the reaction is complete, purify the fluorescently labeled this compound from unreacted dye and starting material using reverse-phase HPLC.
-
Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry and NMR spectroscopy.
-
-
Storage:
-
Lyophilize the purified product and store it at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: Fluorescent Labeling of Amine-Functionalized this compound using EDC/NHS Chemistry
This protocol details the conjugation of a carboxyl-containing fluorescent dye to a synthesized amine-functionalized this compound analog using EDC/NHS chemistry.
Materials:
-
Amine-functionalized this compound
-
Carboxyl-containing fluorescent dye
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)[9][10]
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)[11]
-
Coupling Buffer (e.g., 0.1 M phosphate buffer, pH 7.2-7.5)[11]
-
Quenching Solution (e.g., 1 M hydroxylamine)
-
HPLC system for purification
Procedure:
-
Activation of the Fluorescent Dye:
-
Dissolve the carboxyl-containing fluorescent dye in the Activation Buffer.
-
Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the fluorescent dye.[11]
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Coupling Reaction:
-
Dissolve the amine-functionalized this compound in the Coupling Buffer.
-
Add the activated fluorescent dye solution to the this compound solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.
-
Purify the fluorescently labeled this compound using reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry and NMR spectroscopy.
-
-
Storage:
-
Store the lyophilized product at -20°C or -80°C, protected from light.
-
Potential Applications and Illustrative Signaling Pathway
Fluorescently labeled this compound can be employed in a variety of cell-based assays and imaging studies to:
-
Visualize cellular uptake and subcellular localization: Determine the kinetics of cell entry and identify the organelles where the compound accumulates.
-
Monitor induction of oxidative stress: In conjunction with ROS-sensitive probes, visualize the temporal and spatial generation of reactive oxygen species.
-
Investigate downstream signaling pathways: Track the activation of stress-response pathways, such as the p53 and Nrf2 pathways, and the induction of apoptosis.
-
High-throughput screening: Develop cell-based assays for screening compound libraries that modulate the activity or uptake of this compound.
Hypothetical Signaling Pathway of this compound-Induced Oxidative Stress
Caption: A hypothetical signaling pathway illustrating the mechanism of action of this compound.
Data Presentation
Table 2: Quantitative Parameters for Fluorescent Labeling
| Parameter | Protocol 1 (NHS Ester) | Protocol 2 (EDC/NHS) |
| Molar Ratio (Dye:Substrate) | 1.5:1 to 3:1 | 1:1 (after dye activation) |
| Reaction pH | 8.3 - 8.5 | Activation: 4.5-6.0, Coupling: 7.2-7.5 |
| Reaction Time | 1 - 2 hours | 2 hours to overnight |
| Reaction Temperature | Room Temperature | Room Temperature or 4°C |
| Purification Method | Reverse-Phase HPLC | Reverse-Phase HPLC |
Disclaimer: These protocols provide a general framework. Optimization of reaction conditions, including molar ratios, reaction times, and purification methods, may be necessary for specific fluorescent dyes and experimental setups.
References
- 1. toku-e.com [toku-e.com]
- 2. A novel toxoflavin‐quenching regulation in bacteria and its application to resistance cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. mdpi.com [mdpi.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies with 3-Phenyltoxoflavin Analogues in Animal Models
Disclaimer: No direct in vivo studies using 3-Phenyltoxoflavin were identified in publicly available scientific literature. The following application notes and protocols are based on studies conducted with the closely related parent compound, Toxoflavin (also known as PKF118-310) , a known antagonist of the Tcf4/β-catenin signaling pathway. These protocols should be adapted and optimized for this compound based on its specific physicochemical properties and in vitro potency.
Introduction
Toxoflavin and its derivatives are of interest to researchers for their potential as anticancer agents. They have been shown to function as small molecule antagonists of the Tcf4/β-catenin (Wnt) signaling pathway, which is frequently dysregulated in various cancers, including hepatocellular carcinoma (HCC).[1][2] By inhibiting the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, these compounds can suppress the expression of key target genes involved in cell proliferation and survival, such as c-Myc, cyclin D1, and survivin.[1][2] This leads to the induction of apoptosis and cell cycle arrest in cancer cells.[1] The following protocols are based on preclinical xenograft models used to evaluate the efficacy of Toxoflavin in HCC.[1][3]
Potential Applications
-
Oncology Research: Evaluating the anti-tumor efficacy of this compound in various cancer models, particularly those with known Wnt/β-catenin pathway activation.
-
Pharmacodynamics: Studying the dose-dependent effects of this compound on tumor growth and the modulation of downstream Wnt signaling biomarkers in vivo.
-
Drug Development: Assessing the therapeutic potential and preclinical efficacy of this compound as a candidate for cancer therapy.
Quantitative Data Summary
The following table summarizes representative quantitative data from an in vivo study using Toxoflavin (PKF118-310) in a hepatocellular carcinoma xenograft model.[1] This data can serve as a starting point for designing studies with this compound.
| Parameter | Details | Reference |
| Animal Model | Immunocompromised mice (e.g., Athymic Nude, SCID) | [1] |
| Cancer Cell Line | HepG2 (Human Hepatocellular Carcinoma) | [1] |
| Drug Tested | PKF118-310 (Toxoflavin) | [1] |
| Vehicle | To be determined based on solubility (e.g., DMSO, PEG/Saline) | N/A |
| Dosage | Dose-ranging studies required. Based on similar compounds, a starting range of 1-10 mg/kg could be explored. | [1] |
| Administration Route | Intraperitoneal (i.p.) or Oral Gavage (p.o.) | N/A |
| Dosing Frequency | Daily or every other day | N/A |
| Primary Outcome | Tumor volume reduction, Tumor growth inhibition | [1] |
| Secondary Outcomes | Body weight changes, Induction of apoptosis in tumor tissue, Downregulation of target genes (c-Myc, cyclin D1, survivin) | [1] |
Experimental Protocols
Protocol: Murine Xenograft Model for Efficacy Assessment
This protocol describes a typical workflow for evaluating the anti-tumor activity of a compound like this compound in a subcutaneous xenograft model.
Materials:
-
This compound
-
Appropriate vehicle for solubilization (e.g., DMSO, Cremophor EL, PEG300)
-
HepG2 cells (or other relevant cancer cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel® (or similar basement membrane matrix)
-
6-8 week old immunodeficient mice (e.g., athymic nude mice)
-
Sterile saline or PBS
-
Calipers, syringes, and needles
Procedure:
-
Cell Culture: Culture HepG2 cells according to standard protocols. Harvest cells during the logarithmic growth phase.
-
Cell Implantation:
-
Resuspend the harvested HepG2 cells in sterile PBS or serum-free medium at a concentration of 5 x 107 cells/mL.
-
Mix the cell suspension 1:1 with Matrigel®.
-
Subcutaneously inject 100 µL of the cell/Matrigel mixture (containing 2.5 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
Compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. Further dilute with sterile saline or PBS to the final desired concentration for injection.
-
Administer the compound or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection) at the predetermined schedule (e.g., daily).
-
-
Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity or adverse effects.
-
-
Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration.
-
At the endpoint, euthanize the mice according to IACUC-approved guidelines.
-
Excise the tumors, measure their final weight, and process them for further analysis (e.g., histology, Western blot, qPCR).
-
Visualizations: Diagrams and Workflows
Experimental Workflow
Caption: Workflow for a subcutaneous xenograft efficacy study.
Signaling Pathway
References
Applications of Toxoflavin and Its Derivatives in Antimicrobial Research
Introduction
Toxoflavin, a yellow pigment produced by various bacteria, including species of Burkholderia, is a potent antimicrobial agent with a broad spectrum of activity.[1][2] This virulence factor, also known as xanthothricin, exhibits significant antibacterial, antifungal, and even herbicidal properties.[2][3] Its mechanism of action involves acting as an electron carrier, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide, which are toxic to microbial cells.[3] While "3-Phenyltoxoflavin" is not a term prominently found in the existing scientific literature, research has been conducted on phenyl-substituted analogs of toxoflavin, demonstrating the potential for derivatization to modulate its antimicrobial efficacy. This document provides an overview of the applications of toxoflavin and its derivatives in antimicrobial research, including quantitative data on its activity and detailed experimental protocols.
Antimicrobial Spectrum and Efficacy
Toxoflavin has demonstrated significant inhibitory effects against a wide range of microorganisms. Its activity is particularly notable against pathogenic fungi and bacteria.
Quantitative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of toxoflavin against various microbial strains as reported in the literature.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Aspergillus fumigatus | Af293 | 25 | [1] |
| Aspergillus fumigatus | Azole-resistant mutants | 25 | [1] |
| Candida albicans | - | Not specified | [1] |
| Cryptococcus neoformans | - | Not specified | [1] |
| Escherichia coli | - | < 3 | [3] |
Note: The provided references indicate strong antifungal activity against C. albicans and C. neoformans, but specific MIC values were not detailed in the snippets. The MIC for E. coli is inferred from its growth inhibition at low concentrations.
Mechanism of Action
The primary antimicrobial mechanism of toxoflavin is attributed to its ability to act as a redox-active compound. It interferes with the cellular electron transport chain, leading to the generation of superoxide and hydrogen peroxide. This oxidative stress disrupts cellular processes and leads to cell death.
Caption: Proposed mechanism of toxoflavin antimicrobial activity.
Experimental Protocols
This section details the methodologies for key experiments related to the antimicrobial evaluation of toxoflavin.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Materials:
-
Toxoflavin
-
Microbial culture (e.g., Aspergillus fumigatus)
-
Appropriate growth medium (e.g., RPMI 1640 for fungi, Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Incubator
Protocol:
-
Preparation of Toxoflavin Stock Solution: Dissolve toxoflavin in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the toxoflavin stock solution in the growth medium across the wells of a 96-well plate. Leave a column for a positive control (microbes in medium without toxoflavin) and a negative control (medium only).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium. For fungi, this is typically a spore suspension adjusted to a specific concentration (e.g., 10^4 to 10^5 spores/mL). For bacteria, a suspension adjusted to a 0.5 McFarland standard is common.
-
Inoculation: Add the prepared inoculum to each well containing the toxoflavin dilutions and the positive control well.
-
Incubation: Incubate the microtiter plate under conditions optimal for the growth of the test microorganism (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of toxoflavin at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Antifungal Susceptibility Testing for Filamentous Fungi (based on CLSI M38)
This protocol is specifically adapted for testing the susceptibility of filamentous fungi like Aspergillus.
Protocol:
-
Follow steps 1 and 2 from the general MIC assay protocol, using RPMI 1640 medium.
-
Inoculum Preparation: Harvest conidia from a mature culture of Aspergillus fumigatus and prepare a suspension in sterile saline with 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.
-
Inoculation: Add 100 µL of the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 48 hours.
-
Endpoint Reading: The MIC is the lowest toxoflavin concentration that shows complete inhibition of growth as judged by the naked eye.
Synthesis of Phenyl-Substituted Toxoflavin Analogs
While a specific protocol for "this compound" is not available, a general approach for synthesizing 6-phenyl analogs of toxoflavin has been described.[1] This typically involves multi-step chemical synthesis starting from appropriate precursors. The general logic involves the construction of the pyrimido[5,4-e][1][3][4]triazine ring system with a phenyl group at the desired position.
Caption: Logical flow for the synthesis of phenyl-toxoflavin analogs.
Conclusion and Future Directions
Toxoflavin is a natural product with potent and broad-spectrum antimicrobial properties. Its unique mechanism of action, involving the generation of oxidative stress, makes it an interesting candidate for further investigation, especially in the context of rising antimicrobial resistance. While "this compound" remains an uncharacterized compound, the synthesis and evaluation of other phenyl-substituted toxoflavin analogs suggest that chemical modification is a viable strategy for developing novel antimicrobial agents based on the toxoflavin scaffold. Future research should focus on the systematic synthesis and screening of toxoflavin derivatives to identify compounds with improved efficacy and reduced toxicity for potential therapeutic applications.
References
- 1. Toxoflavin Produced by Burkholderia gladioli from Lycoris aurea Is a New Broad-Spectrum Fungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel toxoflavin‐quenching regulation in bacteria and its application to resistance cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of a novel metagenomic enzyme capable of degrading bacterial phytotoxin toxoflavin | PLOS One [journals.plos.org]
- 4. Phenazines and toxoflavin act as interspecies modulators of resilience to diverse antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming 3-Phenyltoxoflavin Solubility Challenges in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-Phenyltoxoflavin in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a derivative of toxoflavin, an azapteridine antibiotic. While specific data for the 3-phenyl derivative is limited, the parent compound, toxoflavin, is known to have several mechanisms of action. It can act as an electron carrier, leading to the production of hydrogen peroxide.[1][2][3] Additionally, toxoflavin is a potent antagonist of the Tcf4/β-catenin signaling pathway and an inhibitor of KDM4A and SIRT1/2.[1][4] It is presumed that this compound shares similar biological activities.
Q2: In which solvents is this compound expected to be soluble?
A: Based on the solubility of its parent compound, toxoflavin, this compound is expected to be soluble in a range of organic solvents.[1][5] The table below summarizes the known solubility of toxoflavin, which can be used as a guideline for this compound.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do?
A: This is a common issue for hydrophobic compounds. Precipitation upon dilution into an aqueous buffer suggests that the compound's aqueous solubility limit has been exceeded. Several strategies can be employed to overcome this, as detailed in the troubleshooting guide below.
Q4: What is the recommended storage condition for this compound?
A: Stock solutions of the parent compound, toxoflavin, are typically stored at -20°C.[1] It is recommended to follow the same storage conditions for this compound to ensure its stability. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a step-by-step approach to resolving common solubility problems encountered during in-vitro assays.
Issue: Compound Precipitation in Aqueous Buffer
Initial Steps:
-
Visual Inspection: Confirm the presence of precipitate by visual inspection or light microscopy.
-
Centrifugation: Briefly centrifuge the microplate or tube to see if a pellet forms.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing compound precipitation.
Detailed Explanations:
-
Decrease Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Optimize DMSO Concentration: While minimizing DMSO is crucial, especially in cell-based assays, a slightly higher concentration (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Co-solvent: If DMSO alone is insufficient, consider using a co-solvent system. Common co-solvents for in vitro assays include ethanol and polyethylene glycol (PEG).
-
Adjust Buffer pH: The solubility of compounds with ionizable groups can be pH-dependent. Experimenting with different buffer pH values may improve the solubility of this compound.
-
Prepare Fresh Solutions: Do not use a solution that has precipitated. Always prepare fresh dilutions from a clear stock solution for your experiments.
Data Presentation
Table 1: Solubility of Toxoflavin in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | 25 mg/mL (129.43 mM) | Sonication may be required. |
| Ethanol | Soluble | - |
| Methanol | Soluble | - |
| DMF | Soluble | - |
| Water | Soluble | - |
| Chloroform | Soluble | - |
| Ethyl Acetate | Soluble | - |
Data is for the parent compound toxoflavin and should be used as a guide for this compound.[1][4][5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for short intervals until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C, protected from light. Aliquot into smaller volumes to avoid multiple freeze-thaw cycles.
Protocol 2: Determining the Kinetic Solubility of this compound in Aqueous Buffer
-
Prepare a Serial Dilution: Create a 2-fold serial dilution of your this compound stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 98 µL) of your assay buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure Turbidity: Measure the light scattering or absorbance of each well at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader. An increase in absorbance/scattering indicates precipitation.
-
Data Analysis: The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit under those conditions.
Signaling Pathway Diagrams
As a Tcf4/β-catenin antagonist, this compound is expected to inhibit the Wnt/β-catenin signaling pathway.
Caption: Inhibition of the Wnt/β-catenin pathway by this compound.
Additionally, flavonoids and similar small molecules are known to modulate other key cellular signaling pathways.
Caption: Overview of signaling pathways potentially modulated by this compound.
References
- 1. toku-e.com [toku-e.com]
- 2. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel toxoflavin‐quenching regulation in bacteria and its application to resistance cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxoflavin | Antibacterial | Antibiotic | Wnt/beta-catenin | TargetMol [targetmol.com]
- 5. Toxoflavin [drugfuture.com]
Preventing degradation of 3-Phenyltoxoflavin in solution
Technical Support Center: 3-Phenyltoxoflavin
Welcome to the technical support center for this compound. This resource provides essential information to help you maintain the stability and integrity of this compound in your experiments. As specific data for this compound is limited, the guidance provided is based on the known properties of its parent compound, toxoflavin, and the general chemical behavior of the flavin family of molecules.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I prepare and store a stock solution of this compound?
A2: To maximize stability, prepare a high-concentration stock solution in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes in amber or light-blocking vials to minimize freeze-thaw cycles and light exposure. For long-term storage, -20°C or -80°C is recommended.[3]
Q3: Is this compound sensitive to light?
A3: Yes. Flavins as a class are known to be photosensitive and can be degraded by light, particularly in aqueous solutions.[2][4] This process, known as photoreduction, can alter the compound's structure and activity.[2] It is critical to protect solutions containing this compound from light at all times by using amber vials, wrapping containers in aluminum foil, and minimizing exposure to ambient light during experiments.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of flavin compounds is often pH-dependent. While the optimal pH for this compound has not been published, related enzymatic degradation studies of toxoflavin have been conducted at a pH of 8.0-8.5.[5] It is known that hydrogen peroxide, a reactive oxygen species, is unstable under alkaline conditions, and its decomposition rate increases with pH.[6] Given the redox-active nature of flavins, it is advisable to maintain solutions at a neutral or slightly acidic pH (e.g., pH 6.0-7.5) to minimize potential degradation, unless your experimental conditions require otherwise. Always perform a pH stability test for your specific application.
Q5: What are the common visual signs of this compound degradation?
A5: The most common sign of degradation is a change in color. Flavins are typically yellow when in their oxidized state.[2] If your solution fades or becomes colorless, it may indicate that the compound has been reduced or degraded.[2] Other signs of degradation can include the appearance of precipitation (indicating insolubility of degradation products) or a shift in the UV-Visible absorption spectrum.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Solution color fades from yellow to colorless. | Photodegradation or Reduction: The flavin's isoalloxazine ring system has likely been reduced, a common issue with light exposure.[2] | Protect the solution from all light sources. Prepare fresh solutions using deoxygenated solvents if redox cycling is suspected. Confirm integrity using HPLC or UV-Vis spectroscopy. |
| Precipitate forms in my aqueous working solution. | Poor Solubility or Degradation: The compound may be precipitating upon dilution from a DMSO stock, or a degradation product may be insoluble. | Increase the percentage of co-solvent (e.g., DMSO) in your final solution if the experiment allows. Prepare working solutions fresh from a stock solution immediately before use. Filter the solution if necessary, but verify the concentration of the filtrate. |
| I am observing inconsistent results in my bioassays. | Compound Degradation: The active concentration of this compound may be decreasing over the course of the experiment due to instability under assay conditions (e.g., temperature, pH, light). | Prepare fresh working solutions for each experiment. Minimize the time between solution preparation and use. Run a stability control by incubating the compound in your assay buffer for the duration of the experiment and then analyzing it via HPLC. |
| My HPLC analysis shows multiple unexpected peaks. | Degradation Products: The appearance of new peaks that grow over time is a clear indicator of chemical degradation. | Review your storage and handling procedures. Ensure solutions are protected from light and stored at the correct temperature. Use high-purity solvents and prepare solutions fresh. |
Data Summaries
Table 1: Predicted Solubility of this compound
Disclaimer: The following are predictions based on the "like dissolves like" principle for a molecule containing both aromatic (nonpolar) and heteroaromatic (polar) components. Experimental verification is required.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Good for dissolving a wide range of organic molecules. Recommended for stock solutions. |
| Polar Protic | Ethanol, Methanol | Moderate | May be suitable for intermediate dilutions. |
| Nonpolar | Toluene, Hexane | Low to Moderate | The phenyl group may confer some solubility, but the polar toxoflavin core limits it. |
| Aqueous Buffers | PBS, Tris | Very Low | Requires a co-solvent like DMSO for dilution from a stock. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Type | Solvent | Temperature | Duration | Precautions |
| Long-Term | Anhydrous DMSO | -80°C or -20°C | > 1 month | Aliquot into single-use volumes. Use light-blocking vials. |
| Short-Term | Anhydrous DMSO | 4°C | < 1 week | Protect from light. Ensure the vial is tightly sealed. |
| Working Solution | Aqueous Buffer (with co-solvent) | 4°C or Room Temp | < 24 hours | Prepare fresh daily. Protect from light at all times. |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution (10 mM in DMSO)
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into single-use, light-blocking (amber) vials. Store immediately at -20°C or -80°C.
Protocol 2: Assessment of Solution Stability by HPLC
-
Preparation: Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, inject an aliquot of the solution onto a suitable HPLC system (e.g., C18 column). Record the chromatogram, noting the retention time and peak area of the parent compound.
-
Incubation: Store the remaining solution under the conditions you wish to test (e.g., at 37°C, exposed to ambient light, etc.).
-
Time Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw another aliquot and inject it into the HPLC system under the same conditions.
-
Analysis: Compare the peak area of the this compound peak at each time point to the T=0 sample. A decrease in the main peak area, especially with the concurrent appearance of new peaks, indicates degradation. Calculate the percentage of the compound remaining over time.
Visualizations
References
- 1. Burkholderia glumae ToxA is a Dual Specificity Methyltransferase that Catalyzes the Last Two Steps of Toxoflavin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavin group - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Flavins Act as a Critical Liaison Between Metabolic Homeostasis and Oxidative Stress in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel toxoflavin‐quenching regulation in bacteria and its application to resistance cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing 3-Phenyltoxoflavin Concentration for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenyltoxoflavin and related toxoflavin compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound and other toxoflavin derivatives?
A1: this compound belongs to the toxoflavin family of compounds. The parent compound, toxoflavin, acts as an electron carrier, leading to the production of reactive oxygen species (ROS), which can induce cytotoxicity.[1] Toxoflavin has been identified as an inhibitor of several signaling pathways, including the Wnt/β-catenin pathway by disrupting the Tcf4/β-catenin interaction, and as an inhibitor of the histone lysine demethylase KDM4A.[2][3] More recently, toxoflavin was identified as a potent inhibitor of the IRE1α RNase activity, a key component of the unfolded protein response (UPR).[4][5] The antiproliferative effects of toxoflavin analogs have been shown to be mediated by ROS-induced apoptosis and DNA damage.[6]
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: Direct cytotoxicity data for this compound in mammalian cell lines is not widely available in the public domain. However, data for the parent compound, toxoflavin (also known as PKF118-310), can provide a starting point. Toxoflavin has shown IC50 values ranging from the nanomolar to low micromolar range in various cancer cell lines.[2][7] A recent study on a toxoflavin analog, D43, used concentrations in the low micromolar range (e.g., 0.5 µM to 1 µM) to observe effects on triple-negative breast cancer cells.[6] Therefore, a reasonable starting point for this compound would be a dose-response experiment ranging from 10 nM to 10 µM.
Q3: In which solvents can I dissolve this compound?
A3: While specific solubility data for this compound is not detailed, the parent compound toxoflavin is soluble in DMSO.[7] It is common practice to dissolve novel small molecules in DMSO to create a high-concentration stock solution (e.g., 10 mM), which is then further diluted in cell culture medium for experiments. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
Q4: How stable is this compound in solution?
Troubleshooting Guide
Issue 1: I am not observing any significant cytotoxicity or desired biological effect with this compound.
-
Question: Have you tested a wide enough concentration range?
-
Answer: The optimal concentration of this compound may be cell-line dependent. We recommend performing a dose-response experiment from at least 10 nM to 100 µM to determine the effective concentration range for your specific cell model.
-
-
Question: Is the compound degrading?
-
Answer: Ensure that your stock solution is stored properly at -20°C or below and protected from light. Prepare fresh dilutions in your cell culture medium immediately before each experiment.
-
-
Question: Is your cell density optimal?
-
Answer: The number of cells seeded can influence the apparent cytotoxicity of a compound. Ensure you are using a consistent and appropriate cell density for your assay format (e.g., 96-well plate). High cell densities may require higher concentrations of the compound to elicit an effect.
-
Issue 2: I am observing high variability between replicate wells in my cell viability assay.
-
Question: Is your compound properly dissolved and mixed?
-
Answer: Ensure that your stock solution is fully dissolved before making dilutions. When adding the compound to your assay plates, mix thoroughly by gentle pipetting or plate shaking to ensure a homogenous concentration in each well.
-
-
Question: Are there issues with your cell seeding?
-
Answer: Inconsistent cell numbers across wells is a common source of variability. Ensure your cells are in a single-cell suspension before seeding and mix the cell suspension between pipetting to prevent settling. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells for experimental data.
-
Issue 3: The observed cytotoxicity is not consistent with the expected mechanism of action (e.g., apoptosis).
-
Question: Have you considered the role of ROS?
-
Answer: The cytotoxicity of toxoflavin derivatives is often mediated by the production of reactive oxygen species (ROS).[6] To confirm if the observed effects are ROS-dependent, you can co-treat the cells with an antioxidant like N-acetylcysteine (NAC) and assess if this rescues the cytotoxic effect.
-
-
Question: At what time point are you assessing cytotoxicity?
-
Answer: The kinetics of cell death can vary. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your assay.
-
Data Presentation
Table 1: IC50 Values for Toxoflavin (PKF118-310) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colon Cancer | 170 | [2] |
| HT-29 | Colon Cancer | 300 | [2] |
| PC3 | Prostate Cancer | 200 | [2] |
| DU145 | Prostate Cancer | 200 | [2] |
| HepG2 | Liver Cancer | 360 | [7] |
| Huh7 | Liver Cancer | 980 | [7] |
| Hep40 | Liver Cancer | 660 | [7] |
Experimental Protocols
Protocol: Cell Viability Measurement using a Tetrazolium-based (MTT/XTT) Assay
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete culture medium from your DMSO stock. For example, for a final concentration range of 10 nM to 10 µM, you would prepare 20 nM to 20 µM solutions.
-
Include a vehicle control (DMSO at the same final concentration as your highest compound concentration) and a positive control for cell death if available.
-
Carefully remove 100 µL of the medium from each well and add 100 µL of the 2X compound dilutions. Alternatively, add 100 µL of the 2X compound dilutions directly to the existing 100 µL of medium in each well.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
After the incubation, carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: A typical workflow for a cell viability assay.
Caption: A troubleshooting decision tree for common issues.
References
- 1. Identification and characterization of PKF118-310 as a KDM4A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Identification and characterization of PKF118-310 as a KDM4A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PKF118-310 | 84-82-2 | Beta-catenin | MOLNOVA [molnova.com]
Troubleshooting unexpected results with 3-Phenyltoxoflavin
Welcome to the technical support center for 3-Phenyltoxoflavin. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. This compound is an analog of the natural product toxoflavin, a compound known to modulate several cellular pathways, most notably inhibiting the TCF4/β-catenin transcription complex in the canonical Wnt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The proposed primary mechanism of action for this compound is the inhibition of the canonical Wnt signaling pathway. It is designed to act as an antagonist of the T-cell factor 4 (TCF4)/β-catenin protein-protein interaction.[1][2] Like its parent compound, toxoflavin, it may also possess other activities, including the generation of reactive oxygen species (ROS) and inhibition of histone demethylases (e.g., KDM4A) and sirtuins (SIRT1/2).[1] These off-target activities should be considered when interpreting experimental results.
Q2: In which solvents is this compound soluble?
A2: this compound is a synthetic derivative of toxoflavin. Based on the properties of its parent compound, it is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in an aqueous cell culture medium.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored as a solid at -20°C.[1] Stock solutions in DMSO can also be stored at -20°C, aliquoted to avoid repeated freeze-thaw cycles. The compound is bright yellow and may be light-sensitive; therefore, protection from light during storage and handling is recommended.
Troubleshooting Guide
Issue 1: Higher-than-Expected Cytotoxicity or Inconsistent Cell Viability Results
You observe significant cell death even at low concentrations, or the cell viability results vary greatly between experiments.
-
Possible Cause 1: ROS-Mediated Toxicity. The core structure of this compound is related to toxoflavin, which is known to act as an electron carrier, leading to the production of hydrogen peroxide (H₂O₂) and subsequent oxidative stress.[1][3][4] Cell lines with low endogenous catalase activity are particularly sensitive to this effect.
-
Troubleshooting Steps:
-
Co-treatment with an Antioxidant: Perform a control experiment where you co-treat cells with this compound and an antioxidant like N-acetylcysteine (NAC) (e.g., 1-5 mM). A rescue of cell viability would suggest that the observed toxicity is ROS-mediated.
-
Measure ROS Production: Use a fluorescent probe such as DCFDA to quantify intracellular ROS levels after treatment. A dose-dependent increase in ROS would confirm this mechanism.
-
Assess Catalase Activity: If working with multiple cell lines, compare their endogenous catalase activity. You may find a correlation between low catalase levels and higher sensitivity to the compound.
-
-
Possible Cause 2: Compound Precipitation. The compound may be precipitating out of the aqueous culture medium at the final working concentration, leading to inconsistent effective concentrations and potential physical stress on cells.
-
Troubleshooting Steps:
-
Check for Precipitate: Before adding to cells, visually inspect the final diluted medium under a microscope for any signs of precipitation (crystals or amorphous particles).
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically ≤ 0.5%, as higher concentrations can be toxic and affect compound solubility.
-
Use Pluronic F-68: Consider adding a non-ionic surfactant like Pluronic F-68 to the medium to improve the solubility of hydrophobic compounds.
-
Issue 2: Effect on Wnt Signaling is Weaker or Different Than Expected
The inhibition of your Wnt pathway reporter (e.g., TOP-Flash) or downstream target genes (e.g., AXIN2, MYC) is less potent than anticipated, or you observe unexpected changes in other pathways.
-
Possible Cause 1: Off-Target Effects. this compound may be engaging other cellular targets at the concentrations used. The parent compound, toxoflavin, is known to inhibit SIRT1/SIRT2 deacetylases and the histone demethylase KDM4A.[1] It has also been identified as an inhibitor of IRE1α, a key sensor in the unfolded protein response (UPR).[5][6] These pathways can crosstalk with Wnt signaling.
-
Troubleshooting Steps:
-
Perform Target Engagement Assays: If possible, directly measure the engagement of off-targets. For example, check the acetylation status of p53 (a SIRT1 substrate) or α-tubulin (a SIRT2 substrate) via Western blot.[1]
-
Use a More Specific Wnt Inhibitor as a Control: Compare your results with those from a structurally different and highly specific Wnt pathway inhibitor (e.g., a Tankyrase inhibitor like XAV939) to distinguish between on-target Wnt effects and potential off-target phenotypes.
-
Dose-Response Analysis: Conduct a careful dose-response experiment. Off-target effects often occur at higher concentrations than the primary on-target effect.
-
-
Possible Cause 2: Compound Instability. The compound may be degrading in the culture medium over the course of the experiment (e.g., due to light exposure or reaction with media components).
-
Troubleshooting Steps:
-
Minimize Light Exposure: Protect all compound solutions and treated plates from direct light. Use amber tubes and cover plates with foil.
-
Reduce Incubation Time: If feasible for your assay, reduce the treatment duration to see if potency improves.
-
Replenish Compound: For longer-term experiments (>24 hours), consider replacing the medium with freshly diluted compound every 24 hours.
-
Data & Protocols
Table 1: Comparative Biological Activity of Toxoflavin Analogs
This table summarizes known inhibitory concentrations for toxoflavin, the parent compound of this compound. This data can serve as a benchmark for your experiments.
| Compound | Target/Assay | Cell Line | IC₅₀ / GI₅₀ | Reference |
| Toxoflavin | TCF4/β-catenin Reporter | HEK293T | ~1 µM | --INVALID-LINK-- |
| Toxoflavin | Cell Growth Inhibition | A549 Lung Cancer | 48 nM | [1] |
| Toxoflavin | SIRT1 Inhibition (in vitro) | - | 1.9 µM | --INVALID-LINK-- |
| Toxoflavin | SIRT2 Inhibition (in vitro) | - | 1.1 µM | --INVALID-LINK-- |
| Toxoflavin | IRE1α RNase Inhibition | HeLa | 0.226 µM | [5] |
| Toxoflavin | Antifungal (MIC) | A. fumigatus | 64 µg/mL | [7] |
Protocol 1: Wnt Signaling Reporter Assay (TOP-Flash Assay)
This protocol outlines a standard method for measuring the activity of the canonical Wnt pathway.
-
Cell Seeding: Seed HEK293T cells (or another suitable cell line) in a 96-well white, clear-bottom plate at a density that will result in ~80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TOP-Flash (or M50 Super 8x TOPFlash) reporter plasmid, which contains TCF/LEF binding sites driving luciferase expression, and a constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK) to normalize for transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.
-
Wnt Pathway Activation: After 24 hours, stimulate the Wnt pathway. This can be done by treating cells with Wnt3a-conditioned medium or a GSK3β inhibitor like CHIR99021.
-
Compound Treatment: Concurrently with Wnt activation, treat the cells with a dilution series of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the log of the compound concentration to determine the IC₅₀ value.
Visualizations
Diagram 1: Canonical Wnt Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the putative site of action for this compound. In the "ON" state, Wnt ligands bind to Frizzled (FZD) and LRP5/6 receptors, leading to the inactivation of the β-catenin destruction complex. This allows β-catenin to accumulate, translocate to the nucleus, and bind with TCF/LEF transcription factors to activate target gene expression. This compound is hypothesized to disrupt the interaction between nuclear β-catenin and TCF4.
References
- 1. toku-e.com [toku-e.com]
- 2. Toxoflavin | Antibacterial | Antibiotic | Wnt/beta-catenin | TargetMol [targetmol.com]
- 3. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel toxoflavin‐quenching regulation in bacteria and its application to resistance cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxoflavin Produced by Burkholderia gladioli from Lycoris aurea Is a New Broad-Spectrum Fungicide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-target Effects of Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the off-target effects of small molecule inhibitors. Our goal is to equip you with the knowledge and tools to design more selective compounds and interpret your experimental results with higher confidence.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of small molecule inhibitors?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target. These unintended interactions can lead to a variety of undesirable outcomes, including misleading experimental results, cellular toxicity, and adverse drug reactions in a clinical setting. It is a common phenomenon that small molecules can interact with multiple targets, which is why characterizing off-target effects is a critical aspect of drug discovery and chemical biology research.[1]
Q2: Why is it crucial to identify and minimize off-target effects?
A2: Identifying and minimizing off-target effects is essential for several reasons:
-
Therapeutic Efficacy and Safety: In drug development, off-target interactions are a major cause of adverse effects and toxicity.[1] By designing more selective inhibitors, the therapeutic window can be widened, leading to safer and more effective medicines.
-
Reduced Attrition in Drug Development: Early identification and mitigation of potential off-target liabilities can help reduce the high attrition rates of drug candidates during preclinical and clinical development.
Q3: What are the primary experimental approaches to identify off-target effects?
A3: Several experimental strategies are employed to identify off-target interactions:
-
Kinome Profiling: This is particularly relevant for kinase inhibitors and involves screening the compound against a large panel of kinases to determine its selectivity profile. This can be achieved through various assay formats, including radiometric assays, fluorescence-based assays, and luminescence-based assays.[2][3]
-
Affinity-Based Pull-Down Assays coupled with Mass Spectrometry (AP-MS): In this approach, the small molecule is immobilized on a solid support (e.g., beads) and used as "bait" to capture interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or tissues. The principle is that a protein's thermal stability increases upon ligand binding. A shift in the melting temperature of a protein in the presence of the inhibitor indicates a direct interaction.[4][5]
-
Phenotypic Screening: Comparing the cellular phenotype induced by the inhibitor with the known consequences of inhibiting the target can provide clues about potential off-target effects. Discrepancies may suggest that other targets are being engaged.[6]
Q4: How can computational methods aid in predicting off-target effects?
A4: Computational, or in silico, methods are powerful tools for predicting potential off-target interactions early in the drug discovery process. These approaches can be broadly categorized as:
-
Ligand-Based Methods: These methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, predict off-targets based on the chemical similarity of the inhibitor to compounds with known target profiles.[7]
-
Structure-Based Methods: These approaches utilize the 3D structure of proteins to dock the small molecule into the binding sites of a large number of proteins to predict potential interactions.
-
Machine Learning and AI: Modern approaches leverage machine learning algorithms trained on large datasets of known drug-target interactions to predict novel off-targets with increasing accuracy.[8]
It is important to note that computational predictions should always be validated experimentally.
Troubleshooting Guides
Guide 1: Troubleshooting Kinase Profiling Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal | 1. Non-specific binding of the inhibitor to assay components. 2. Autofluorescence of the compound in fluorescence-based assays. 3. High intrinsic ATPase activity of the kinase preparation. | 1. Include appropriate controls (e.g., no enzyme, no substrate). Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. 2. Run a parallel assay plate without the detection reagent to measure the compound's intrinsic fluorescence and subtract it from the assay signal. 3. Use a highly purified kinase preparation. Measure and subtract the background signal from a reaction containing only the kinase and ATP. |
| Inconsistent IC50 values | 1. Variability in ATP concentration between assays. 2. Inhibitor precipitation at high concentrations. 3. Instability of the inhibitor in the assay buffer. | 1. For ATP-competitive inhibitors, the IC50 is dependent on the ATP concentration. Use an ATP concentration close to the Km for each kinase to allow for better comparison of intrinsic affinities.[2] 2. Check the solubility of the inhibitor in the assay buffer. Use a lower concentration range or add a solubilizing agent like DMSO (ensure the final concentration is compatible with the assay). 3. Assess the stability of the compound over the time course of the assay. |
| Discrepancy between biochemical and cellular activity | 1. Poor cell permeability of the inhibitor. 2. The inhibitor is a substrate for cellular efflux pumps. 3. High intracellular ATP concentration competing with the inhibitor. 4. The target is not essential in the tested cell line. | 1. Perform cell permeability assays (e.g., PAMPA). 2. Use cell lines with and without specific efflux pump inhibitors. 3. Cellular ATP concentrations are typically in the millimolar range, which can significantly reduce the potency of ATP-competitive inhibitors.[2] Consider this when interpreting cellular data. 4. Confirm target expression and dependency in your cellular model. |
Guide 2: Troubleshooting Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No thermal shift observed with a known binder | 1. Incorrect heating temperature or duration. 2. Low target protein expression. 3. Inefficient cell lysis. 4. The inhibitor is not cell-permeable (for intact cell CETSA). | 1. Optimize the temperature gradient and heating time for your specific target protein.[9][10] 2. Use a cell line with higher endogenous expression or an overexpression system. Ensure your antibody is sensitive enough for detection.[11] 3. Optimize the lysis buffer and procedure to ensure complete cell disruption without resolubilizing aggregated proteins.[4] 4. Confirm cell permeability using an independent assay. Alternatively, perform CETSA on cell lysates.[11] |
| High variability between replicates | 1. Uneven heating of samples. 2. Inconsistent cell numbers or protein concentrations. 3. Pipetting errors. | 1. Use a thermal cycler with a heated lid for precise and uniform temperature control.[10] 2. Ensure accurate cell counting and protein quantification (e.g., BCA assay) for each sample. 3. Use calibrated pipettes and ensure thorough mixing of cell suspensions. |
| High background in Western blot | 1. Non-specific antibody binding. 2. Insufficient blocking. 3. Inadequate washing. | 1. Titrate the primary and secondary antibody concentrations to find the optimal dilution.[11] 2. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[11] 3. Increase the number and duration of washing steps with TBST.[11] |
Guide 3: Troubleshooting Affinity-Based Pull-Down Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High non-specific binding of proteins | 1. Insufficient blocking of the beads. 2. Hydrophobic or ionic interactions with the beads or linker. 3. Insufficient washing. | 1. Pre-block the beads with a protein solution (e.g., BSA) before adding the cell lysate. 2. Add non-ionic detergents (e.g., NP-40, Tween-20) and adjust the salt concentration in the binding and wash buffers.[12] 3. Increase the number of wash steps and the stringency of the wash buffer (e.g., increase salt or detergent concentration). |
| Low yield of captured proteins | 1. Inefficient immobilization of the small molecule. 2. The binding site of the protein is sterically hindered by the linker or bead. 3. Inefficient elution. | 1. Confirm successful immobilization of the compound. 2. Use a longer linker arm to increase the accessibility of the bait molecule. 3. Optimize the elution conditions (e.g., use a competitive eluent, change pH, or use a denaturing agent like SDS). Ensure complete resuspension of the resin during elution. |
| False positives | 1. The captured protein binds to the linker or the bead matrix, not the small molecule. 2. Indirect interactions where the identified protein is part of a complex that binds to the bait. | 1. Always include a negative control with beads that have the linker but not the small molecule. 2. While not a true false positive, this requires further validation (e.g., through orthogonal assays like co-immunoprecipitation) to confirm a direct interaction. |
Quantitative Data Summary
The following tables provide a summary of quantitative data to aid in the design and interpretation of experiments aimed at reducing off-target effects.
Table 1: Comparison of Common Off-Target Identification Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Throughput |
| Kinome Profiling | Measures the ability of a compound to inhibit a large panel of kinases. | - Highly quantitative for kinase inhibitors. - Provides a broad overview of selectivity. | - Limited to kinase targets. - Can be expensive. | High |
| Affinity Pull-Down + MS | Uses an immobilized compound to capture interacting proteins from a lysate. | - Unbiased, proteome-wide identification. - Can identify novel targets. | - Prone to non-specific binding. - May miss weak or transient interactions. - Requires chemical modification of the compound. | Low to Medium |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in cells. | - Confirms direct target engagement in a cellular context. - Label-free. | - Lower throughput for proteome-wide analysis. - Requires a specific antibody for each target (for Western blot detection). | Low (WB) to High (MS) |
| Computational Prediction | Uses algorithms to predict potential off-targets based on chemical structure or protein targets. | - Fast and cost-effective. - Can be performed early in the discovery process. | - Predictions require experimental validation. - Accuracy depends on the algorithm and training data. | Very High |
Table 2: Illustrative Selectivity Data for p38 MAPK Inhibitors
This table presents hypothetical inhibitory concentration (IC50) values for several p38 MAPK inhibitors against their intended target and a common off-target kinase, JNK2. A higher selectivity ratio (Off-Target IC50 / On-Target IC50) indicates greater selectivity.
| Inhibitor | Target (p38α) IC50 (nM) | Off-Target (JNK2) IC50 (nM) | Selectivity (Off-Target/Target) |
| Inhibitor A | 15 | 1500 | 100 |
| Inhibitor B | 50 | 5000 | 100 |
| Inhibitor C | 5 | >10,000 | >2000 |
| Inhibitor D | 25 | 250 | 10 |
Data is for illustrative purposes and actual values may vary depending on assay conditions.[6]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) using Western Blot
Objective: To determine if a small molecule inhibitor binds to its intended target protein in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes for each temperature point in a thermal cycler. A typical temperature range is 40°C to 70°C in 2-3°C increments.
-
Heat the samples for a defined period (e.g., 3-8 minutes), followed by a cooling step to 4°C.[9][10]
-
-
Cell Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for the target protein and an appropriate secondary antibody.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensities to the signal at the lowest temperature.
-
Plot the normalized intensity versus temperature to generate melt curves for both the vehicle and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[10]
-
Visualizations
Caption: A typical experimental workflow for identifying and validating off-target effects of small molecule inhibitors.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA). Ligand binding stabilizes the protein, increasing its resistance to heat-induced denaturation.
Caption: A decision-making workflow for troubleshooting high cytotoxicity observed with a small molecule inhibitor.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. kmdbioscience.com [kmdbioscience.com]
- 12. Using Affinity Pulldown Assays to Study Protein-Protein Interactions of human NEIL1 Glycosylase and the Checkpoint Protein RAD9-RAD1-HUS1 (9-1-1) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Signal-to-Noise Ratio in 3-Phenyltoxoflavin Assays
I. Troubleshooting Guide
This guide addresses common issues encountered during fluorescence assays that can lead to a poor signal-to-noise ratio.
Issue 1: High Background Fluorescence
A high background signal can mask the specific signal from 3-Phenyltoxoflavin, leading to a low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Autofluorescence from biological materials (cells, media) | - Use phenol red-free culture media. - Culture cells in low-fluorescence plates (e.g., black-walled, clear-bottom). - Include a "no-cell" control to quantify background from media and reagents. - If possible, perform a spectral analysis to identify and subtract the autofluorescence signature. |
| Contaminated reagents or solvents | - Use high-purity, spectroscopy-grade solvents and reagents. - Prepare fresh buffers and solutions before each experiment. - Filter buffers and solutions to remove particulate matter. |
| Non-specific binding of this compound | - Optimize the concentration of this compound; use the lowest concentration that provides a detectable signal. - Include a blocking agent (e.g., BSA) in the assay buffer to reduce non-specific binding to surfaces. - Increase the number and duration of wash steps after incubation with this compound. |
| Instrument settings | - Optimize photomultiplier tube (PMT) gain or detector sensitivity to maximize signal without amplifying background noise. - Ensure correct excitation and emission filter sets are used. |
Issue 2: Low or No Signal
A weak or absent signal can be due to a variety of factors, from reagent degradation to improper experimental conditions.
| Potential Cause | Recommended Solution |
| Degradation of this compound | - Store this compound according to the manufacturer's instructions, protected from light and moisture. - Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. - Minimize exposure of the compound and assay plates to light during all steps. |
| Incorrect excitation or emission wavelengths | - If the exact spectra for this compound are unknown, perform a preliminary scan to determine the optimal excitation and emission maxima in your experimental buffer. |
| Suboptimal assay buffer conditions | - Optimize the pH of the assay buffer, as fluorescence can be pH-sensitive. - Test a range of buffer compositions to ensure compatibility with this compound and the biological system. |
| Insufficient incubation time | - Perform a time-course experiment to determine the optimal incubation time for this compound to interact with its target. |
| Quenching of fluorescence | - Ensure assay components do not quench the fluorescence of this compound. Common quenchers include certain metal ions and compounds with high absorbance at the excitation or emission wavelengths. |
Issue 3: High Well-to-Well Variability
Inconsistent results across replicate wells can compromise the reliability of your data.
| Potential Cause | Recommended Solution |
| Inaccurate pipetting | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure consistent pipetting technique across all wells. |
| Inconsistent cell seeding | - Ensure a homogenous cell suspension before seeding. - Avoid edge effects by not using the outer wells of the plate or by filling them with a buffer. |
| Temperature or evaporation gradients | - Equilibrate plates to the assay temperature before adding reagents. - Use plate sealers to minimize evaporation during long incubations. |
| Photobleaching | - Minimize the exposure of the plate to the excitation light source. - Use the lowest possible excitation intensity that provides an adequate signal. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: Without specific data for this compound, a good starting point is to perform a dose-response curve. Begin with a high concentration (e.g., 10-50 µM) and perform serial dilutions down to the nanomolar range. This will help determine the optimal concentration that yields a robust signal without causing cytotoxicity or high background.
Q2: What type of control experiments should I include in my this compound assay?
A2: To ensure the validity of your results, include the following controls:
-
No-cell control: Wells containing only media and this compound to measure background fluorescence.
-
Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Unstained control: Cells that have not been treated with this compound to measure cellular autofluorescence.
-
Positive control (if available): A compound known to elicit a response in your assay system.
-
Negative control (if available): A compound known to be inactive in your assay system.
Q3: How can I determine if this compound is toxic to my cells?
A3: Perform a standard cytotoxicity assay in parallel with your fluorescence assay. Common methods include MTT, MTS, or cell viability dyes (e.g., Trypan Blue, Propidium Iodide). This will help you identify a concentration range for this compound that is non-toxic to your cells.
III. Experimental Protocols and Methodologies
As no specific, validated experimental protocol for a this compound fluorescence assay was found, a generic protocol for a cell-based fluorescence assay is provided below. This should be adapted and optimized for your specific experimental needs.
Generic Cell-Based Fluorescence Assay Protocol
-
Cell Seeding:
-
Seed cells in a 96-well, black-walled, clear-bottom plate at a predetermined density.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in phenol red-free culture medium to achieve the desired final concentrations.
-
-
Compound Incubation:
-
Remove the growth medium from the cell plate and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired period (to be optimized) at 37°C and 5% CO2, protected from light.
-
-
Washing:
-
Gently aspirate the compound-containing medium.
-
Wash the cells 2-3 times with a pre-warmed phosphate-buffered saline (PBS) or other suitable buffer to remove unbound compound.
-
-
Fluorescence Measurement:
-
Add fresh PBS or assay buffer to each well.
-
Measure the fluorescence intensity using a plate reader at the optimal excitation and emission wavelengths for this compound.
-
IV. Signaling Pathways and Logical Relationships
Without specific information on the biological targets and signaling pathways of this compound, a diagram of a generic troubleshooting workflow is provided.
Caption: A logical workflow for troubleshooting common issues in fluorescence assays.
Technical Support Center: 3-Phenyltoxoflavin Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of 3-phenyltoxoflavin in control cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity assessed?
A1: this compound is a derivative of toxoflavin, a bacterial metabolite. Its cytotoxicity is evaluated to determine its potential as an anti-cancer agent or to understand its toxicological profile. Assessing its effect on various cell lines helps in understanding its specificity and mechanism of action.
Q2: Which control cell lines are recommended for testing the cytotoxicity of this compound?
A2: The choice of cell line is crucial and depends on the research question. For a broad assessment, a panel of both cancerous and non-cancerous cell lines is recommended. Based on studies of related toxoflavin compounds, the following are suggested:
-
Cancer Cell Lines:
-
A549 (Human Lung Carcinoma): A well-characterized line for general cytotoxicity screening.
-
C6 (Rat Glioma): To assess neurotoxic potential.
-
HeLa (Human Cervical Cancer): A commonly used cancer cell line for initial screening.[1]
-
HepG2 (Human Hepatocellular Carcinoma): To evaluate potential hepatotoxicity.[2]
-
MCF-7 (Human Breast Cancer): A standard for testing compounds against breast cancer.[3]
-
HT-29 and Caco-2 (Human Colon Adenocarcinoma): Useful for studying effects on gastrointestinal cells.[2]
-
-
Non-Cancerous (Control) Cell Lines:
-
NIH/3T3 (Mouse Embryonic Fibroblast): A standard for assessing general cytotoxicity against non-cancerous cells.
-
HEK293 (Human Embryonic Kidney): Provides a baseline for cytotoxicity in a non-cancerous human cell line.[2]
-
Primary Fibroblasts: To assess toxicity in primary, non-immortalized cells.
-
Q3: What are the expected cytotoxic concentrations (IC50) for this compound?
A3: Direct IC50 values for this compound are not widely published. However, studies on a closely related toxoflavin derivative (referred to as compound 5) provide an estimate of its potential potency. Researchers should perform their own dose-response experiments to determine the precise IC50 in their chosen cell lines.
| Cell Line | Compound | IC50 (µM) |
| A549 (Lung Carcinoma) | Toxoflavin Derivative | 10.67 ± 1.53 |
| C6 (Glioma) | Toxoflavin Derivative | 4.33 ± 1.04 |
| NIH/3T3 (Fibroblast) | Toxoflavin Derivative | > 50 (Indicating lower toxicity to these non-cancerous cells) |
| Data is based on a closely related toxoflavin derivative and should be used as a reference for initial dose-ranging studies.[4] |
Q4: What is the likely mechanism of action for this compound-induced cytotoxicity?
A4: While the precise mechanism for this compound is under investigation, related toxoflavins are known to suppress cell growth.[5] A plausible mechanism, based on similar compounds, involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of the caspase cascade.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Calibrate your pipettes and use a consistent pipetting technique.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration range or a different solvent system (ensure the solvent itself is not toxic to the cells at the final concentration).
-
Issue 2: No Cytotoxicity Observed at Expected Concentrations
-
Possible Cause: Incorrect compound concentration.
-
Solution: Verify the stock solution concentration and the dilution calculations. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Cell line is resistant to the compound.
-
Solution: Test a wider range of concentrations. If no effect is seen, consider using a different, potentially more sensitive, cell line.
-
-
Possible Cause: Short incubation time.
-
Solution: Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow for the cytotoxic effects to manifest.
-
Issue 3: High Background Signal in the Assay
-
Possible Cause: Contamination of cell culture.
-
Solution: Regularly test your cell lines for mycoplasma contamination. Visually inspect cultures for any signs of bacterial or fungal contamination.
-
-
Possible Cause: Interference of the compound with the assay reagents.
-
Solution: Run a control with the compound in cell-free media to see if it directly reacts with the assay components (e.g., MTT reagent).
-
Experimental Protocols
1. MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Control cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include vehicle-only and no-treatment controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
-
Materials:
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Control cell lines
-
Complete culture medium
-
This compound stock solution
-
Lysis buffer (positive control)
-
Microplate reader
-
-
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
Set up controls: spontaneous LDH release (vehicle control), maximum LDH release (cells treated with lysis buffer), and background (medium only).
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the time specified in the kit protocol at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
-
3. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC/PI staining kit
-
6-well cell culture plates
-
Control cell lines
-
Complete culture medium
-
This compound stock solution
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Plausible apoptotic signaling pathway induced by this compound.
Caption: Troubleshooting logic for common cytotoxicity assay issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Study of toxication of toxoflavin from Pseudomonas cocovenenans to immunocyte and detoxication] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Batch-to-Batch Variability of 3-Phenyltoxoflavin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability of 3-Phenyltoxoflavin. Consistent product quality is critical for reliable experimental outcomes and successful drug development.
Troubleshooting Guide: Common Issues and Solutions
Batch-to-batch variability in this compound can manifest as inconsistencies in purity, physical properties, and biological activity. The following table outlines common issues, their potential causes, and recommended analytical approaches for resolution.
| Issue ID | Observed Problem | Potential Root Cause(s) | Recommended Analytical Investigation & Corrective Actions |
| PV-01 | Inconsistent biological activity or potency in cellular assays. | - Purity & Impurity Profile: Presence of unreacted starting materials, byproducts, or degradation products that may have off-target effects. - Polymorphism: Different crystalline forms of the compound can affect solubility and bioavailability. | - Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection to identify and quantify impurities. - Impurity Identification: Nuclear Magnetic Resonance (NMR) spectroscopy and MS/MS to elucidate the structure of unknown impurities. - Polymorph Screening: X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). |
| PV-02 | Variable solubility or dissolution rates between batches. | - Particle Size Distribution: Differences in crystallization or milling processes. - Residual Solvents: Presence of organic solvents from purification steps can alter physical properties. - Hygroscopicity: Absorption of moisture from the environment. | - Particle Size Analysis: Laser diffraction or microscopy. - Residual Solvent Analysis: Gas Chromatography (GC) with headspace sampling. - Moisture Content: Karl Fischer titration. |
| PV-03 | Color or appearance differs between batches. | - Trace Impurities: Presence of colored impurities, even at low levels. - Oxidation/Degradation: Exposure to light, air, or elevated temperatures. | - Visual Inspection & Colorimetry. - Forced Degradation Studies: Expose the material to stress conditions (heat, light, humidity, acid/base) and analyze degradation products by HPLC-MS. |
Experimental Protocols
Detailed methodologies for key quality control experiments are provided below to ensure consistent analysis of this compound batches.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase B.
Protocol 2: Gas Chromatography (GC) for Residual Solvent Analysis
-
Instrumentation: GC system with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-624).
-
Oven Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Carrier Gas: Helium
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and analyze using headspace sampling.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in synthetic compounds like this compound?
A1: The main sources of variability often stem from the manufacturing process itself. These can include inconsistencies in the quality of raw materials, slight deviations in reaction conditions (temperature, pressure, reaction time), and differences in purification and drying methods.[1][2] Post-synthesis handling, such as storage conditions and exposure to light or air, can also contribute to variability.
Q2: How can I compare the biological activity of different batches of this compound?
A2: It is crucial to perform a side-by-side comparison of the new batch with a previously qualified "reference" batch. This should be done using a validated and sensitive biological assay that reflects the intended use of the compound. A dose-response curve should be generated for each batch to compare potency (e.g., EC50 or IC50 values).
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: While specific stability data for this compound is not provided, for many complex organic molecules, it is recommended to store them in a cool, dry, and dark environment. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can also prevent oxidation. Long-term storage at -20°C or -80°C is often advisable.
Q4: My experimental results are inconsistent even with the same batch of this compound. What should I check?
A4: If you are experiencing variability with the same batch, the issue may lie in your experimental procedure.[3] Consider the following:
-
Solvent Preparation: Ensure the solvent used to dissolve the compound is fresh and of high purity. The stability of this compound in your chosen solvent should be verified.
-
Assay Conditions: Small variations in incubation times, temperatures, cell densities, or reagent concentrations can lead to significant differences in results.
-
Pipetting and Dilutions: Inaccurate serial dilutions can introduce significant errors. Calibrate your pipettes regularly.
Visualizing Workflows and Pathways
Troubleshooting Workflow for Batch Variability
The following diagram outlines a logical workflow for identifying and addressing batch-to-batch variability.
Caption: Troubleshooting workflow for inconsistent experimental results.
General Quality Control Process for this compound
This diagram illustrates a standard quality control workflow for ensuring the consistency of new batches.
Caption: Quality control workflow for new batches.
References
Addressing autofluorescence interference with 3-Phenyltoxoflavin
This guide provides troubleshooting strategies and answers to frequently asked questions regarding autofluorescence interference when using fluorescent probes like 3-Phenyltoxoflavin.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my experiment?
A: Autofluorescence is the natural fluorescence emitted by biological materials, such as cells and tissues, when they are excited by light.[1] This intrinsic fluorescence does not come from your specific fluorescent label (e.g., this compound). It becomes a problem when its signal overlaps with the signal from your probe, which can obscure the detection of your target, lead to false positives, and lower the overall signal-to-noise ratio of your images.[1][2] Common endogenous sources include molecules like NADH, riboflavin, collagen, elastin, and lipofuscin.[3][4] Sample processing, particularly fixation with aldehyde-based reagents like formalin or glutaraldehyde, can also generate significant autofluorescence.[1][3]
Q2: How can I confirm that the high background I'm seeing is autofluorescence?
A: The most effective method to identify autofluorescence is to use an unstained control sample.[1][5] This control sample should be prepared and processed in exactly the same way as your experimental samples, including fixation and any other treatments, but without the addition of this compound or any other fluorescent labels.[5][6] When you image this unstained sample using the same instrument settings (e.g., laser power, gain, filter set) as your stained samples, any signal you detect is attributable to autofluorescence.[4] This provides a baseline that helps you determine the severity of the issue.[1]
Q3: Can my cell culture medium or labware contribute to the background signal?
A: Yes, components of your experimental setup can be a source of unwanted fluorescence. Many standard cell culture media contain phenol red, riboflavin, and amino acids that are inherently fluorescent.[7] Fetal Bovine Serum (FBS) is also a known contributor to background fluorescence.[8] For live-cell imaging, it is recommended to use phenol red-free media.[7] Furthermore, standard plastic-bottom dishes used for cell culture can fluoresce brightly; switching to glass-bottom imaging plates or dishes is highly recommended to reduce this background.[9]
Q4: What is the quickest way to improve my signal-to-noise ratio when autofluorescence is high?
A: One of the most effective strategies is to choose a fluorophore that emits in the far-red or near-infrared region of the spectrum (above 600 nm).[3][10] Autofluorescence is most intense in the UV, blue, and green spectral regions and significantly decreases at longer wavelengths.[6][7] If your experimental design allows, switching from a blue-green emitting probe to a far-red one can often resolve the issue without extensive changes to your sample preparation protocol.[10] Additionally, ensuring your probe is as bright as possible and titrating it to the optimal concentration can help maximize the specific signal over the background.[1][11]
Quantitative Data Summary
The spectral overlap between a fluorescent probe and endogenous autofluorescent molecules is a primary cause of interference. The table below illustrates the spectral characteristics of common autofluorescent species compared to our hypothetical "Probe X."
Table 1: Spectral Properties of Probe X vs. Common Autofluorescence Sources
| Fluorophore/Molecule | Approx. Excitation Max (nm) | Approx. Emission Max (nm) | Common Location/Source |
| Probe X (e.g., this compound) | ~488 | ~525 | Experimental Label |
| NADH | ~340 - 360 | ~440 - 470 | Cytoplasm, Mitochondria |
| Riboflavin / FAD | ~450 | ~520 - 535 | Mitochondria, Cytoplasm |
| Collagen | ~360 - 400 | ~400 - 600 (broad) | Extracellular Matrix |
| Elastin | ~360 - 400 | ~400 - 550 (broad) | Extracellular Matrix |
| Lipofuscin | ~360 - 480 | ~450 - 650 (broad) | Lysosomes (aged cells) |
| Aldehyde Fixatives | ~350 - 450 | ~450 - 550 (broad) | Sample Processing Artifact |
Note: Spectral values for endogenous molecules are approximate and can vary based on the local chemical environment.
Troubleshooting Guides & Diagrams
If you have identified autofluorescence as an issue, follow this logical workflow to diagnose and resolve the problem.
Diagram: Logical Workflow for Troubleshooting Autofluorescence
Caption: A logical workflow for diagnosing high background signals.
Experimental Protocols
Here are detailed protocols for common methods used to reduce autofluorescence during sample preparation.
Protocol 1: Quenching Aldehyde-Induced Autofluorescence with Sodium Borohydride
This method is effective for reducing autofluorescence caused by aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde.[1][4]
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Borohydride (NaBH₄)
-
Fixed cells or tissue sections
Procedure:
-
Perform fixation of your samples using your standard protocol (e.g., 4% PFA).
-
Wash the samples thoroughly with PBS (3 x 5 minutes) to remove the fixative.
-
Prepare a fresh 0.1% (w/v) solution of Sodium Borohydride in PBS. For example, dissolve 10 mg of NaBH₄ in 10 mL of PBS. Caution: Prepare this solution immediately before use as it is not stable.
-
Incubate the fixed samples in the NaBH₄ solution for 10-15 minutes at room temperature.
-
Wash the samples thoroughly with PBS (3 x 5 minutes) to remove all traces of the reducing agent.
-
You can now proceed with your standard permeabilization, blocking, and staining protocol for this compound.
Protocol 2: Reducing Lipofuscin Autofluorescence with Sudan Black B
This protocol is particularly useful for tissues known to accumulate the age-related pigment lipofuscin, which has a very broad emission spectrum.[1][2]
Materials:
-
70% Ethanol
-
Sudan Black B powder
-
PBS
-
Stained tissue sections
Procedure:
-
Complete your entire staining protocol, including labeling with this compound and any counterstains.
-
Prepare a 0.1% (w/v) Sudan Black B solution by dissolving the powder in 70% ethanol. Mix well and filter the solution through a 0.2 µm filter to remove any undissolved particles.
-
Incubate the stained slides with the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Wash the slides extensively with 70% ethanol to remove excess stain, followed by three washes in PBS.
-
Mount the coverslip using an appropriate mounting medium and proceed with imaging.
Diagram: Experimental Workflow for Sample Preparation
Caption: A workflow for sample preparation to minimize autofluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. Thioflavin T | AAT Bioquest [aatbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 9. Toxoflavin Produced by Burkholderia gladioli from Lycoris aurea Is a New Broad-Spectrum Fungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical and enzymatic properties of riboflavin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Phenyltoxoflavin and Toxoflavin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 3-Phenyltoxoflavin and its parent compound, toxoflavin. While toxoflavin has been the subject of numerous studies, research into the bioactivity of its derivatives, such as this compound, is an emerging field. This document synthesizes the available experimental data to offer a comparative overview, focusing on herbicidal effects, and highlights areas where further research is needed.
Data Presentation: A Comparative Overview
The primary area of comparative study between this compound and toxoflavin has been in their potential as herbicidal agents. The introduction of a phenyl group at the C-3 position of the toxoflavin scaffold has been shown to significantly modulate its activity against various weed species.
Table 1: Herbicidal Activity of this compound vs. Toxoflavin
The following table summarizes the herbicidal activity of this compound (designated as 1a in the source study) and toxoflavin against a panel of paddy and upland weeds. The data is presented as a visual evaluation of herbicidal efficacy on a scale of 0 (no effect) to 100 (complete control).
| Compound | Paddy Weeds | Upland Weeds |
| ECHCS | MOOVA | |
| Toxoflavin | 10 | 0 |
| This compound (1a) | 30 | 100 |
ECHCS: Echinochloa crus-galli var. formosensis (Barnyard grass) MOOVA: Monochoria vaginalis LIDPY: Lindernia procumbens ECHCG: Echinochloa crus-galli var. crus-galli (Barnyard grass) CHEAL: Chenopodium album (Common lambsquarters) AMAVI: Amaranthus viridis (Slender amaranth)
Data sourced from a study on 3-substituted toxoflavin analogs.[1][2]
As the data indicates, the introduction of a phenyl group at the C-3 position significantly enhances the herbicidal activity against paddy weeds Monochoria vaginalis and Lindernia procumbens, and also shows improved activity against the upland weed Amaranthus viridis compared to the parent toxoflavin molecule.[1]
Experimental Protocols
The following section details the methodology used to assess the herbicidal activity of this compound and toxoflavin.
Herbicidal Activity Assay
Objective: To evaluate the pre- and post-emergence herbicidal effects of test compounds on various weed species in both paddy and upland field conditions.
Materials:
-
Plastic pots (100 cm² for paddy, 36 cm² for upland)
-
Paddy soil (clay loam) and upland field soil (loam, clay)
-
Seeds of target weed species (ECHCS, MOOVA, LIDPY, ECHCG, CHEAL, AMAVI)
-
Test compounds (Toxoflavin, this compound)
-
Acetone
-
Polyoxyethylene styryl phenyl ether
-
Calcium dodecylbenzene sulfonate
-
Greenhouse facilities
Procedure:
Paddy Field Conditions:
-
Pots are filled with paddy soil, followed by the addition of water and fertilizer, and the soil is puddled.
-
Seeds of ECHCS, MOOVA, and LIDPY are sown on the soil surface.
-
The pots are filled with water to a depth of 3 cm.
-
Test compounds are formulated as emulsifiable concentrates by dissolving them in a mixture of acetone, polyoxyethylene styryl phenyl ether, and calcium dodecylbenzene sulfonate.
-
Seven days after sowing, the formulated compounds are diluted with water and sprayed onto the water surface at a dosage of 1200 g/ha.
-
The plants are grown in a greenhouse for 14 days.
-
Herbicidal activity is then visually assessed on a scale of 0 (no effect) to 100 (completely effective).[1]
Upland Field Conditions:
-
Plastic pots are filled with upland field soil.
-
Seeds of ECHCG, CHEAL, and AMAVI are sown at a depth of 1 cm.
-
Test compounds are prepared in the same manner as for the paddy field evaluation.
-
Seven days after sowing, the water-diluted agent solutions are sprayed onto the plants for post-emergence application. The spray volume is equivalent to 1000 L/ha, and the compound dosage is 1200 g/ha.
-
The test plants are cultivated in a greenhouse for 14 days.
-
Herbicidal activity is evaluated using the same 0 to 100 scale.[1]
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the known mechanism of action for toxoflavin and the general workflow for comparing the herbicidal activity of the two compounds.
Caption: Mechanism of Toxoflavin-Induced Cellular Toxicity.
Caption: Experimental Workflow for Herbicidal Activity Comparison.
Comparative Analysis and Future Directions
The available data strongly suggests that the addition of a phenyl group to the toxoflavin structure at the C-3 position can significantly enhance its herbicidal properties, particularly against broadleaf weeds in paddy fields.[1] The mechanism of action for toxoflavin is understood to involve its role as an electron carrier, leading to the production of reactive oxygen species like hydrogen peroxide, which causes cellular damage.[3] It is plausible that this compound operates through a similar mechanism, although further studies are required to confirm this.
A significant gap in the current body of research is the lack of comparative data on other biological activities of this compound versus toxoflavin. While toxoflavin is known to possess antibiotic, antifungal, and anticancer properties, it remains unknown whether the phenyl substitution modulates these activities.[3][4] Future research should focus on:
-
Cytotoxicity Studies: Comparative analysis of the cytotoxic effects of this compound and toxoflavin on various cancer cell lines and normal cell lines to determine its therapeutic potential and selectivity.
-
Antimicrobial Assays: Head-to-head comparisons of the antimicrobial activity of both compounds against a panel of pathogenic bacteria and fungi.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand if they diverge from those affected by toxoflavin.
References
- 1. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs [jstage.jst.go.jp]
- 3. A novel toxoflavin‐quenching regulation in bacteria and its application to resistance cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Phenyltoxoflavin and Alternative IRE1α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Phenyltoxoflavin and other known inhibitors of the inositol-requiring enzyme 1α (IRE1α), a key transducer of the unfolded protein response (UPR). The UPR is a critical cellular stress response pathway implicated in a variety of diseases, making IRE1α a compelling target for therapeutic development. This document summarizes available data on the activity of these compounds, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to this compound and its Target
This compound is a synthetic analog of toxoflavin, a natural product known for its potent biological activities. Recent research has identified the primary target of the parent compound, toxoflavin, as the RNase domain of IRE1α. IRE1α is a bifunctional enzyme with both kinase and endoribonuclease (RNase) activity. Upon activation by endoplasmic reticulum (ER) stress, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor that orchestrates the UPR. Inhibition of IRE1α's RNase activity is a key strategy for modulating the UPR in disease contexts.
Comparative Inhibitory Activity
The following table summarizes the reported inhibitory concentrations (IC50) of toxoflavin and selected alternative IRE1α inhibitors. It is important to note that direct quantitative data for this compound's IRE1α inhibition is currently unavailable.
| Compound | Target Domain | IC50 (RNase Activity) | Selectivity Profile |
| Toxoflavin | RNase | 0.226 µM | Potent SIRT1/2 inhibitor.[1] Other off-targets not extensively profiled. |
| This compound | Presumed RNase | Data not available | Herbicidal activity demonstrated.[2] Off-target profile in mammalian cells not reported. |
| KIRA6 | Kinase (Allosteric) | 5.9 nM | Initially reported as selective, but subsequent studies revealed off-target binding to other nucleotide-binding proteins.[3][4][5] Also shown to inhibit p38 and ERK phosphorylation.[6] |
| APY29 | Kinase (ATP-competitive) | Enhances RNase activity (EC50 = 460 nM) | Inhibits IRE1α autophosphorylation (IC50 = 280 nM).[7] |
| GSK2850163 | Kinase and RNase | 200 nM | Also inhibits IRE1α kinase activity with an IC50 of 20 nM.[8] |
| MKC8866 | RNase | 0.29 µM | Selective for IRE1α; does not affect the PERK or ATF6 arms of the UPR.[9][10][11] |
Experimental Protocols
In Vitro IRE1α RNase Activity Assay (Fluorescence-Based)
This protocol is adapted from methods described for the characterization of IRE1α inhibitors and measures the cleavage of a fluorescently labeled RNA substrate mimicking the XBP1 mRNA stem-loop.
Materials:
-
Recombinant human IRE1α (cytoplasmic domain)
-
Fluorescently labeled XBP1 RNA substrate (e.g., 5'-FAM/3'-BHQ labeled stem-loop mimic)
-
Test compounds (this compound, alternatives, and controls) dissolved in DMSO
-
RNase Assay Buffer: 50 mM HEPES pH 7.5, 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100
-
384-well microplate, black
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in RNase Assay Buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add recombinant human IRE1α protein to each well to a final concentration of approximately 20 µg per 40 µL reaction.
-
Pre-incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the fluorescently labeled XBP1 RNA substrate to each well.
-
Immediately begin monitoring the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., excitation at 485 nm and emission at 520 nm for FAM).
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable sigmoidal model.
Cellular XBP1 Splicing Assay (RT-PCR)
This assay assesses the ability of a compound to inhibit IRE1α-mediated splicing of endogenous XBP1 mRNA in cells.
Materials:
-
Human cell line (e.g., HeLa, HEK293T)
-
ER stress-inducing agent (e.g., Tunicamycin or Thapsigargin)
-
Test compounds
-
Cell culture medium and supplements
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers specific for human XBP1 that flank the 26-nucleotide intron
-
Taq polymerase and PCR reagents
-
Agarose gel electrophoresis system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induce ER stress by adding Tunicamycin (e.g., 5 µg/mL) or Thapsigargin (e.g., 1 µM) to the cell culture medium and incubate for 4-6 hours.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
-
Perform PCR using primers that amplify a region of the XBP1 mRNA spanning the intron. This will generate two different sized products for the unspliced (uXBP1) and spliced (sXBP1) forms.
-
Separate the PCR products by agarose gel electrophoresis.
-
Visualize the DNA bands using a gel documentation system and quantify the intensity of the bands corresponding to uXBP1 and sXBP1.
-
Calculate the percentage of XBP1 splicing for each treatment condition and determine the cellular IC50 value of the inhibitor.
Visualizations
IRE1α Signaling Pathway and Point of Inhibition
Caption: The IRE1α signaling pathway, illustrating the point of inhibition by toxoflavin/3-Phenyltoxoflavin and other RNase inhibitors.
Experimental Workflow for In Vitro IRE1α Inhibition Assay
Caption: Workflow for the in vitro fluorescence-based IRE1α RNase inhibition assay.
Conclusion
This compound, as an analog of the known IRE1α inhibitor toxoflavin, represents a potentially interesting molecule for the modulation of the unfolded protein response. However, a comprehensive understanding of its cross-reactivity and a direct comparison with alternative inhibitors are currently hampered by the lack of specific data on its IRE1α inhibitory activity. The provided experimental protocols offer a framework for generating such data. For researchers considering the use of IRE1α inhibitors, a careful evaluation of their selectivity is crucial. While compounds like MKC8866 appear to be highly selective for the IRE1α pathway, others such as KIRA6 have demonstrated significant off-target effects, which should be taken into account when interpreting experimental results. Further studies are warranted to fully characterize the pharmacological profile of this compound and its potential as a selective modulator of IRE1α signaling.
References
- 1. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. frontiersin.org [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 3-Phenyltoxoflavin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyltoxoflavin, a derivative of the bacterial toxin toxoflavin, has been identified as a compound with significant herbicidal and potential antimicrobial activities. The proposed mechanism of action centers on its ability to act as a redox cycling agent, intercepting electrons from the mitochondrial electron transport chain (ETC) and transferring them to molecular oxygen. This process is hypothesized to generate reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), leading to cellular oxidative stress and subsequent cell death. However, independent verification of this specific mechanism for the 3-phenyl substituted analog is not extensively documented in publicly available literature.
This guide provides a framework for the independent verification of this compound's mechanism of action. It outlines a series of proposed experiments, complete with detailed protocols, to systematically investigate its effects on mitochondrial function and cellular redox state. By comparing the effects of this compound with established ETC inhibitors and pro-oxidants, researchers can rigorously validate its proposed mechanism.
Proposed Signaling Pathway and Mechanism of Action
The central hypothesis is that this compound disrupts the mitochondrial electron transport chain, leading to the production of reactive oxygen species. This proposed pathway is depicted below.
Caption: Proposed mechanism of this compound-induced oxidative stress.
Comparative Compounds
To validate the mechanism of action, it is essential to compare the effects of this compound with compounds that have well-characterized mechanisms.
| Compound | Class | Mechanism of Action |
| Rotenone | ETC Complex I Inhibitor | Blocks the transfer of electrons from NADH to coenzyme Q, inhibiting ATP synthesis and promoting ROS production at Complex I. |
| Antimycin A | ETC Complex III Inhibitor | Blocks the transfer of electrons from coenzyme Q to cytochrome c, leading to an accumulation of electrons at Complex III and increased superoxide production. |
| Paraquat | Redox Cycler / Pro-oxidant | Accepts electrons from the ETC and transfers them to molecular oxygen to generate superoxide, a well-known pro-oxidant herbicide. |
| Vehicle Control (e.g., DMSO) | Negative Control | The solvent used to dissolve this compound and other compounds, used to control for any effects of the solvent itself. |
Proposed Experiments and Methodologies
Experiment 1: Assessment of Mitochondrial Superoxide Production
This experiment aims to directly measure the production of superoxide within the mitochondria of cells treated with this compound.
Experimental Workflow:
Caption: Workflow for measuring mitochondrial superoxide production.
Detailed Protocol:
-
Cell Culture: Seed appropriate cells (e.g., a relevant cancer cell line or plant protoplasts) in 96-well black, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Rotenone, and Antimycin A in cell culture medium. Add the compounds to the respective wells and include a vehicle control. Incubate for various time points (e.g., 1, 3, 6, and 24 hours).
-
MitoSOX Red Staining: Following treatment, remove the medium and wash the cells with warm phosphate-buffered saline (PBS). Incubate the cells with 5 µM MitoSOX Red reagent in PBS for 10-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: After incubation, wash the cells three times with warm PBS. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control.
Expected Data Presentation:
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Fold Change vs. Vehicle |
| Vehicle | - | 1.0 | |
| This compound | 1 | ||
| 10 | |||
| 50 | |||
| Rotenone | 1 | ||
| Antimycin A | 1 |
Experiment 2: Measurement of Extracellular Hydrogen Peroxide Release
This experiment will quantify the release of hydrogen peroxide, a more stable ROS, from cells treated with this compound.
Experimental Workflow:
Caption: Workflow for measuring extracellular hydrogen peroxide.
Detailed Protocol:
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., Krebs-Ringer-HEPES).
-
Compound Treatment: Aliquot the cell suspension into a 96-well plate. Add this compound, Paraquat, or vehicle control to the wells.
-
Amplex Red Assay: Prepare a working solution of 10-acetyl-3,7-dihydroxyphenoxazine (Amplex® Red) and horseradish peroxidase (HRP) in the reaction buffer. Add this solution to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for a defined period (e.g., 60 minutes) using a microplate reader with excitation at ~570 nm and emission at ~585 nm.
-
Quantification: Generate a standard curve using known concentrations of H₂O₂. Calculate the rate of H₂O₂ production for each treatment condition.
Expected Data Presentation:
| Treatment | Concentration (µM) | Rate of H₂O₂ Production (pmol/min/10⁶ cells) ± SD |
| Vehicle | - | |
| This compound | 1 | |
| 10 | ||
| 50 | ||
| Paraquat | 100 |
Experiment 3: Evaluation of Electron Transport Chain Complex Activity
This set of experiments will determine if this compound directly inhibits any of the mitochondrial ETC complexes.
Experimental Workflow:
Caption: Workflow for assessing ETC complex activity.
Detailed Protocols:
-
Mitochondrial Isolation: Isolate mitochondria from control and treated cells or tissues using differential centrifugation.
-
Spectrophotometric Assays:
-
Complex I (NADH:ubiquinone oxidoreductase): Measure the decrease in absorbance at 340 nm due to the oxidation of NADH, in the presence and absence of the specific inhibitor rotenone.
-
Complex II (Succinate:ubiquinone oxidoreductase): Measure the reduction of 2,6-dichlorophenolindophenol (DCPIP) at 600 nm, driven by succinate.
-
Complex III (Ubiquinol:cytochrome c oxidoreductase): Measure the reduction of cytochrome c at 550 nm, using ubiquinol as a substrate, in the presence and absence of the specific inhibitor antimycin A.
-
Complex IV (Cytochrome c oxidase): Measure the oxidation of reduced cytochrome c at 550 nm.
-
Expected Data Presentation:
| Treatment | Complex I Activity (% of Vehicle) | Complex II Activity (% of Vehicle) | Complex III Activity (% of Vehicle) | Complex IV Activity (% of Vehicle) |
| Vehicle | 100 ± SD | 100 ± SD | 100 ± SD | 100 ± SD |
| This compound (10 µM) | ||||
| Rotenone (1 µM) | N/A | N/A | N/A | |
| Antimycin A (1 µM) | N/A | N/A | N/A |
Conclusion
The experimental framework outlined in this guide provides a robust approach to independently verify the proposed mechanism of action of this compound. By systematically measuring ROS production and assessing the direct impact on the electron transport chain, researchers can generate the necessary data to confirm or refute the hypothesis that this compound acts as a pro-oxidant through redox cycling. The inclusion of well-characterized positive and negative controls is critical for the unambiguous interpretation of the results. This comparative approach will not only elucidate the specific molecular actions of this compound but also contribute to a deeper understanding of its potential applications and toxicological profile.
Comparative Analysis of 3-Phenyltoxoflavin and Standard Antibiotics: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the novel synthetic compound 3-Phenyltoxoflavin against a panel of standard antibiotics. This document is intended for researchers, scientists, and drug development professionals interested in the potential of new antimicrobial agents. As this compound is a novel molecule with limited published data, this analysis utilizes data available for its parent compound, toxoflavin, as a proxy to evaluate its potential antibacterial efficacy and cytotoxicity.
Introduction to this compound and its Putative Mechanism of Action
This compound is a derivative of toxoflavin, a yellow pigment produced by various bacteria, including species of Burkholderia. Toxoflavin is known for its broad-spectrum antimicrobial activity, which includes antibacterial, antifungal, and herbicidal properties[1]. The proposed mechanism of action for toxoflavin involves its role as an electron carrier, which facilitates the transfer of electrons to molecular oxygen, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide. This oxidative stress is believed to be a primary contributor to its toxicity against various organisms[2][3]. It is hypothesized that this compound shares a similar mechanism of action, with the phenyl substitution potentially influencing its potency, spectrum of activity, or pharmacokinetic properties.
Comparative Antibacterial Efficacy
A critical measure of an antibiotic's effectiveness is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. Due to the absence of specific MIC data for this compound, we present the available data for toxoflavin against common bacterial pathogens. This is juxtaposed with the established MIC ranges for widely used antibiotics to provide a benchmark for its potential efficacy.
One study noted that toxoflavin completely inhibited the growth of Escherichia coli at concentrations below 3 µg/mL[3]. However, for a direct and standardized comparison, further studies using CLSI-recommended methods are necessary.
Table 1: Minimum Inhibitory Concentration (MIC) of Toxoflavin and Standard Antibiotics against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) |
| Toxoflavin (proxy) | Data Not Available | Data Not Available |
| Vancomycin | ≤0.5 - 2[4][5][6] | ≤4.0[7] |
| Gentamicin | ≤2[8] | ≤4.0[7] |
| Ciprofloxacin | 0.5[9] | Data Not Available |
Table 2: Minimum Inhibitory Concentration (MIC) of Toxoflavin and Standard Antibiotics against Gram-Negative Bacteria
| Antibiotic | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) |
| Toxoflavin (proxy) | < 3[3] | Data Not Available |
| Gentamicin | ≤4[8] | 8 - 32[8] |
| Ciprofloxacin | 0.008 - 0.25[10] | 0.008 - 0.25[10] |
Cytotoxicity Profile
An essential aspect of drug development is assessing the potential toxicity of a compound to mammalian cells. The half-maximal inhibitory concentration (IC50) is a common measure of a substance's toxicity. While specific cytotoxicity data for this compound is not yet available, studies on toxoflavin have been conducted on various cell lines.
Table 3: Cytotoxicity (IC50) of Toxoflavin and Standard Antibiotics on Mammalian Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Toxoflavin (proxy) | HeLa | Data Not Available |
| HEK293 | Data Not Available | |
| Doxorubicin (Control) | HeLa | >100 |
Note: Doxorubicin is a chemotherapy agent and is included for reference as a compound with known high cytotoxicity.
Experimental Protocols
For the purpose of standardization and reproducibility, the following experimental protocols are recommended for the evaluation of this compound and other novel antimicrobial compounds.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07[11][12].
Workflow for MIC Determination:
Figure 1. Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of a compound[13][14][15][16].
Workflow for MTT Cytotoxicity Assay:
Figure 2. Experimental workflow for assessing the cytotoxicity of a compound using the MTT assay.
Conclusion and Future Directions
While direct experimental data for this compound is currently limited, the information available for its parent compound, toxoflavin, suggests a potential for broad-spectrum antibacterial activity. The proposed mechanism of action through the generation of reactive oxygen species presents an interesting avenue for combating bacterial infections, particularly in the context of growing antibiotic resistance.
Future research should focus on the synthesis and purification of this compound to enable rigorous evaluation of its antibacterial efficacy against a comprehensive panel of clinically relevant bacteria, including multidrug-resistant strains. Standardized MIC determination and cytotoxicity assays, as outlined in this guide, will be crucial in establishing a definitive profile of its activity and safety. Furthermore, mechanistic studies to confirm its mode of action and identify potential resistance mechanisms will be vital for its development as a potential therapeutic agent. This comparative guide serves as a foundational framework for researchers to embark on the systematic evaluation of this compound and its analogs.
References
- 1. A novel toxoflavin‐quenching regulation in bacteria and its application to resistance cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenazines and toxoflavin act as interspecies modulators of resilience to diverse antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of a novel metagenomic enzyme capable of degrading bacterial phytotoxin toxoflavin | PLOS One [journals.plos.org]
- 4. Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Synergistic Activity of Fosfomycin, Ciprofloxacin, and Gentamicin Against Escherichia coli and Pseudomonas aeruginosa Biofilms [frontiersin.org]
- 11. testinglab.com [testinglab.com]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. namsa.com [namsa.com]
- 16. researchgate.net [researchgate.net]
Structure-Activity Relationship of 3-Phenyltoxoflavin Analogues: A Comparative Guide for Researchers
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-Phenyltoxoflavin analogues, focusing on their herbicidal properties. The information is intended for researchers, scientists, and professionals in the field of drug discovery and agrochemical development. While quantitative SAR data for these specific analogues is limited in the public domain, this guide synthesizes the available information to highlight key structural modifications that influence biological activity.
Herbicidal Activity of this compound Analogues
A study by Ogawa et al. (2021) investigated the herbicidal activity of 23 toxoflavin analogues where various aromatic and heteroaromatic rings were introduced at the C-3 position.[1][2][3] The introduction of a phenyl group at this position was found to generally improve herbicidal activity compared to the parent toxoflavin.[1] The study evaluated these compounds under both paddy and upland field conditions against a variety of weed species.
The following table summarizes the qualitative herbicidal activity of selected 3-substituted toxoflavin analogues. The activity is represented by a rating system based on the visual assessment of weed control in the study.
| Compound ID | R Group (Substitution on Phenyl Ring) | Paddy Field Herbicidal Activity (ECHCS, MOOVA, LIDPY) | Upland Field Herbicidal Activity (ECHCG, CHEAL, AMAVI) |
| Toxoflavin | - | +/- | + |
| 1a | Phenyl | ++ | ++ |
| 1b | 2-Fluorophenyl | +/- | ++ |
| 1c | 3-Fluorophenyl | - | + |
| 1d | 4-Fluorophenyl | + | + |
| 1h | 2-Methylphenyl | + | + |
| 1i | 3-Methylphenyl | ++ | ++ |
| 1j | 4-Methylphenyl | + | + |
| 1k | 2-Trifluoromethylphenyl | +++ | + |
| 1n | 2-Methoxyphenyl | - | ++ |
| 1p | 4-Methoxyphenyl | - | ++ |
| 1w | 2-Thienyl | +++ | + |
Key: +++ Excellent, ++ High, + Moderate, +/- Slight, - Ineffective. Weed Species: ECHCS - Echinochloa crus-galli (paddy), MOOVA - Monochoria vaginalis, LIDPY - Lindernia procumbens, ECHCG - Echinochloa crus-galli (upland), CHEAL - Chenopodium album, AMAVI - Amaranthus viridis.[1]
Structure-Activity Relationship Summary
-
Introduction of a Phenyl Group: Replacing the methyl group at the C-3 position of toxoflavin with a phenyl ring (analogue 1a ) generally enhances the herbicidal activity and broadens the spectrum of controlled weeds, particularly in upland conditions.[1]
-
Substitution on the Phenyl Ring:
-
Halogens: Fluorine substitution on the phenyl ring showed varied effects. A 2-fluoro substitution (1b ) maintained high activity against upland weeds, while 3-fluoro (1c ) and 4-fluoro (1d ) substitutions were less effective.[1]
-
Methyl Group: The position of the methyl group influenced activity. A 3-methylphenyl group (1i ) exhibited a broad herbicidal spectrum in both paddy and upland conditions.[1]
-
Trifluoromethyl Group: The introduction of a strongly electron-withdrawing trifluoromethyl group at the 2-position (1k ) resulted in excellent herbicidal activity, particularly in paddy field conditions.[1]
-
Methoxy Group: Methoxy substitutions at the 2-position (1n ) and 4-position (1p ) led to a wide herbicidal spectrum against upland weeds.[1]
-
-
Heteroaromatic Rings: Replacing the phenyl ring with a 2-thienyl group (1w ) also resulted in excellent herbicidal activity in paddy fields.[1]
Experimental Protocols
Synthesis of 3-Substituted Toxoflavin Analogues
The synthesis of the 3-substituted toxoflavin analogues was performed in a two-step process as described by Ogawa et al. (2021).[1]
Step 1: Imine Formation A solution of 6-amino-1,3-dimethyl-5-nitrosouracil and formamidine is refluxed in formamide to yield 5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (hydrazinouracil). This intermediate is then reacted with a substituted aldehyde in ethanol at reflux to form the corresponding hydrazone.
Step 2: Cyclization to Toxoflavin Analogues The hydrazone intermediate is dissolved in acetic acid and treated with an aqueous solution of sodium nitrite at low temperature. The resulting mixture, containing the desired toxoflavin analogue and its N-oxide, is then reduced with dithiothreitol to yield the final 3-substituted toxoflavin analogue.
A generalized workflow for the synthesis is depicted in the following diagram:
Caption: Synthetic workflow for this compound analogues.
Herbicidal Activity Assay
The herbicidal activity of the synthesized compounds was evaluated in pot trials under both paddy and upland field conditions.
-
Paddy Field Conditions: Three weed species (Echinochloa crus-galli var. formosensis, Monochoria vaginalis, and Lindernia procumbens) were tested. The compounds were applied by water surface spraying.[1]
-
Upland Field Conditions: Three different weed species (Echinochloa crus-galli var. crus-galli, Chenopodium album, and Amaranthus viridis) were evaluated. The application was performed by leaf or soil spraying.[1]
The following diagram illustrates the general workflow for the herbicidal activity screening:
Caption: General workflow for herbicidal activity screening.
Proposed Mechanism of Action
Toxoflavin is known to be a potent electron transmitter that can bypass the electron transport chain, leading to the production of hydrogen peroxide and subsequent cellular damage.[1] While the specific signaling pathways affected by the this compound analogues in plants have not been elucidated in detail in the reviewed literature, it is hypothesized that they share a similar mechanism of action. This involves the interception of electrons from cellular reducing agents and their transfer to molecular oxygen, generating reactive oxygen species (ROS) that cause oxidative stress and ultimately lead to cell death.
The proposed general mechanism is illustrated below:
References
3-Phenyltoxoflavin: A Comparative Performance Analysis Against Commercial Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Hsp90 inhibitor, 3-Phenyltoxoflavin, against leading commercial alternatives. The following sections detail its performance based on available experimental data, outline the methodologies for key assays, and visualize relevant biological pathways and workflows.
Performance Data Summary
The inhibitory performance of this compound and selected commercial Hsp90 inhibitors is summarized below. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
| Inhibitor | Target | Kd (nM) | IC50 (nM) | Cell Line | Key Findings |
| This compound | Hsp90-TPR2A Interaction | 585[1][2] | 690 | BT474 | Demonstrates inhibition of Hsp90-co-chaperone interaction and cancer cell proliferation. |
| 17-AAG (Tanespimycin) | Hsp90 | ~5 | Varies | Multiple | First-generation Hsp90 inhibitor, extensively studied in clinical trials. |
| IPI-504 (Retaspimycin) | Hsp90 | - | Varies | Multiple | A hydroquinone hydrochloride salt derivative of 17-AAG with improved solubility. |
| Ganetespib (STA-9090) | Hsp90 | - | Varies | Multiple | A potent second-generation, non-geldanamycin Hsp90 inhibitor. |
| Luminespib (AUY-922) | Hsp90 | - | Varies | Multiple | A potent, synthetic, resorcinol-based Hsp90 inhibitor. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate accurate comparisons.
Hsp90 ATPase Activity Assay
This biochemical assay quantifies the ability of an inhibitor to block the ATPase activity of Hsp90, a critical function for its chaperone activity.
Materials:
-
Recombinant human Hsp90α protein
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP solution
-
Test inhibitor (this compound or commercial alternatives)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant Hsp90α protein to each well.
-
Add the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding a specific concentration of ATP to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 90 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data in a dose-response curve.
Cell Viability (MTT) Assay
This cell-based assay assesses the cytotoxic or cytostatic effects of the Hsp90 inhibitor on cancer cell lines.
Materials:
-
Cancer cell line (e.g., BT474, SKBR3, HeLa)
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the complete cell culture medium.
-
Remove the old medium and add the medium containing the diluted inhibitor to the cells. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Client Protein Degradation Assay (Western Blot)
This assay determines the effect of Hsp90 inhibition on the stability of its client proteins, such as HER2.
Materials:
-
Cancer cell line known to express the client protein of interest (e.g., SKBR3 for HER2)
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the client protein (e.g., anti-HER2)
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells and treat them with varying concentrations of the test inhibitor for a specific duration (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the client protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the extent of client protein degradation at different inhibitor concentrations.
Visualizations
The following diagrams illustrate the Hsp90 chaperone cycle and a typical experimental workflow for evaluating Hsp90 inhibitors.
References
Reproducibility of 3-Phenyltoxoflavin Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings related to 3-Phenyltoxoflavin, a known inhibitor of Heat Shock Protein 90 (Hsp90), with alternative Hsp90 inhibitors. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to ensure reproducibility. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction to this compound
This compound is a derivative of toxoflavin and has been identified as an inhibitor of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell survival and proliferation. By inhibiting Hsp90, this compound disrupts these processes, leading to anti-cancer activity. Key reported experimental findings for this compound include a dissociation constant (Kd) of 585 nM for its interaction with the Hsp90-TPR2A complex and a half-maximal inhibitory concentration (IC50) of 690 nM for the proliferation of BT474 breast cancer cells.
Quantitative Data Comparison
The following table summarizes the in vitro efficacy of this compound and its alternatives against various cancer cell lines.
| Compound | Target | Cell Line | Assay Type | IC50 (nM) |
| This compound | Hsp90 | BT474 | Proliferation Assay | 690 |
| 17-AAG (Tanespimycin) | Hsp90 | H1975 | Proliferation Assay | 4.131 - 4.739 |
| 17-AAG (Tanespimycin) | H1437 | Proliferation Assay | 4.131 - 4.739 | |
| IPI-504 (Retaspimycin) | Hsp90 | H1975 | Proliferation Assay | < 10 |
| STA-9090 (Ganetespib) | Hsp90 | H2228 | Proliferation Assay | 4.131 |
| STA-9090 (Ganetespib) | H2009 | Proliferation Assay | 4.739 | |
| STA-9090 (Ganetespib) | H1975 | Proliferation Assay | 4.739 | |
| AUY-922 (Luminespib) | Hsp90 | H1650 | Proliferation Assay | 1.472 |
| AUY-922 (Luminespib) | H2009 | Proliferation Assay | 2.595 | |
| AUY-922 (Luminespib) | H1975 | Proliferation Assay | 2.595 |
The binding affinities of this compound and other Hsp90 inhibitors are presented below.
| Compound | Target | Assay Type | Kd (nM) |
| This compound | Hsp90-TPR2A | Not Specified | 585 |
| Geldanamycin | Hsp90 | Fluorescence Polarization | ~17 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved by adapting the general method for producing 3-substituted toxoflavin analogs[1]. The protocol involves a two-step process:
-
Hydrazone Formation: 6-Hydrazinouracil is reacted with benzaldehyde to form the corresponding hydrazone.
-
Cyclization: The resulting hydrazone is then reacted with sodium nitrite in acetic acid to yield this compound. The product is often obtained as a mixture with its N-oxide, which can be reduced to the desired product using a reducing agent like dithiothreitol.
A detailed, step-by-step protocol is as follows:
-
A solution of the imine (formed from 6-hydrazinouracil and benzaldehyde) in acetic acid is added to an ice-cold solution of sodium nitrite in water.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
Ether is added to the reaction mixture to precipitate the product.
-
The resulting orange crystals, a mixture of the toxoflavin analog and its N-oxide, are filtered.
-
To a solution of the crystal mixture in ethanol, dithiothreitol is added and stirred for 14 hours at room temperature.
-
The final product, this compound, is precipitated by the addition of ether and filtered.
Hsp90 Binding Affinity Assay (Fluorescence Polarization)
A fluorescence polarization (FP) competitive binding assay is a common method to determine the binding affinity of inhibitors to Hsp90. This method is based on the competition between the test compound and a fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin) for binding to the Hsp90 protein.
Materials:
-
Recombinant human Hsp90α protein
-
Fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin)
-
Test compound (this compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
96-well black plates
Procedure:
-
Prepare a solution of recombinant Hsp90α in the assay buffer.
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
Add the Hsp90α solution to the wells of a 96-well plate.
-
Add the serially diluted test compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the compound to bind to Hsp90.
-
Add the fluorescently labeled Hsp90 ligand to all wells.
-
Incubate the plate for an additional period (e.g., 5 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration. The Kd can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent ligand is known.
Cell Proliferation Assay (BT-474 cells)
The anti-proliferative activity of this compound on BT-474 human breast cancer cells can be determined using a luminescence-based assay that measures the amount of ATP, which is proportional to the number of viable cells.
Materials:
-
BT-474 human breast cancer cell line
-
Complete growth medium (e.g., RPMI supplemented with 10% FBS)
-
This compound
-
96-well clear-bottom white plates
-
Luminescent cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed BT-474 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete growth medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the compound or a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Luminescence Measurement: After the incubation period, add the luminescent cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a luminometer. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
References
A Head-to-Head Comparison of Synthetic Routes for 3-Phenyltoxoflavin: A Guide for Researchers
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable synthesis of novel compounds is paramount. This guide provides a head-to-head comparison of different synthesis routes for 3-Phenyltoxoflavin, a derivative of the naturally occurring toxin, toxoflavin. This compound and its analogs have garnered interest for their potential herbicidal activities. We will delve into detailed experimental protocols, present quantitative data for comparison, and visualize the synthetic pathways and potential mechanisms of action.
At a Glance: Synthesis Route Comparison
| Parameter | Route 1: Friedel-Crafts Arylation | Route 2: Hydrazone Condensation & Cyclization |
| Starting Materials | 6-chloro-3-methyluracil, methylhydrazine, benzoyl chloride, benzene | 6-chloro-3-methyl-5-nitrouracil, hydrazine, benzaldehyde |
| Key Reactions | Chlorination, Friedel-Crafts Alkylation | Hydrazone formation, Nucleophilic Aromatic Substitution, Reductive Cyclization |
| Reported Yield | Not explicitly stated for this compound, but generally moderate for analogs. | Yields for similar analogs are reported to be >60%.[1] |
| Scalability | Potentially limited by the Friedel-Crafts step, which can have regioselectivity issues and catalyst deactivation. | Appears more amenable to scale-up due to the nature of the condensation and cyclization reactions. |
| Versatility | Good for introducing a variety of aryl groups at the 3-position. | Highly versatile for introducing diversity at both the N1 and C3 positions.[1] |
| Reagent Toxicity | Involves the use of thionyl chloride and aluminum chloride, which are corrosive and moisture-sensitive. | Involves the use of zinc dust and ammonium chloride for the reductive cyclization. |
Synthesis Route 1: Friedel-Crafts Arylation of a Chlorinated Precursor
This route, based on the work of Ogawa et al., involves the initial construction of the pyrimido[5,4-e][1][2][3]triazine core followed by the introduction of the phenyl group via a Friedel-Crafts reaction.[2]
Experimental Protocol
Step 1: Synthesis of 3-chloro-1,6-dimethylpyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-dione
A detailed protocol for this specific intermediate is not provided in the primary literature. However, a representative procedure would involve the reaction of a suitable pyrimidine precursor with a source of the triazine ring, followed by chlorination.
Step 2: Friedel-Crafts Reaction with Benzene
To a solution of 3-chloro-1,6-dimethylpyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-dione in an excess of benzene, a Lewis acid catalyst such as aluminum chloride is added portion-wise at a controlled temperature (typically 0-25 °C). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography. The reaction is then quenched by carefully pouring it onto ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound.
Synthesis Route 2: Hydrazone Condensation and Reductive Cyclization
An alternative approach for the synthesis of the pyrimido[5,4-e][1][2][3]triazine core, which can be adapted for 3-aryl derivatives, proceeds through the condensation of a substituted hydrazone with a nitrouracil derivative, followed by a reductive cyclization.[1]
Experimental Protocol
Step 1: Formation of Benzaldehyde Hydrazone
Benzaldehyde is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the corresponding hydrazone. The product typically precipitates upon cooling and can be isolated by filtration.
Step 2: Condensation with 6-chloro-3-methyl-5-nitrouracil
The benzaldehyde hydrazone is then treated with 6-chloro-3-methyl-5-nitrouracil in the presence of a base. The reaction proceeds via a nucleophilic aromatic substitution.
Step 3: Reductive Cyclization
The resulting 6-(2-benzylidene-1-hydrazinyl)-3-methyl-5-nitrouracil is then cyclized to form the 3-phenylpyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-dione. This is achieved through treatment with zinc dust and ammonium chloride in aqueous ethanol under reflux, with vigorous stirring in the presence of air.[1] The product is then isolated and purified.
Visualizing the Synthetic Pathways
Caption: Comparative synthetic routes to this compound.
Mechanism of Action: A Look into Herbicidal Activity
The herbicidal activity of toxoflavin and its analogs is believed to stem from their ability to interfere with key physiological processes in plants. While the specific mechanism for this compound has not been definitively elucidated, two primary pathways are implicated based on the activity of the parent compound and structurally related herbicides.
-
Disruption of Photosynthetic Electron Transport: Toxoflavin is a known electron carrier that can shuttle electrons away from the normal photosynthetic electron transport chain, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide. This oxidative stress can cause significant damage to cellular components, ultimately leading to cell death. It is hypothesized that this compound may act similarly, potentially inhibiting Photosystem II (PSII).
-
Inhibition of Protoporphyrinogen Oxidase (PPO): Many herbicides with a uracil or triazine core structure are known inhibitors of PPO, a key enzyme in the biosynthesis of chlorophyll and heme.[4][5] Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX.[4][5] Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates singlet oxygen, another highly destructive ROS. This leads to rapid membrane damage and cell death.
Caption: Potential mechanisms of herbicidal action for this compound.
Conclusion for the Research Professional
Both presented synthetic routes offer viable pathways to this compound. The Friedel-Crafts approach is direct for the final arylation step but may present challenges in terms of reaction control and purification. The hydrazone condensation route appears more versatile and potentially higher yielding, offering multiple points for diversification. The choice of synthesis will ultimately depend on the specific research goals, available starting materials, and desired scale of production. Further investigation into the precise mechanism of action of this compound will be crucial for its potential development as a novel herbicide and for understanding its broader biological activity.
References
- 1. A New Route to Substituted Pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones and Facile Extension to 5,7(6H,8H) Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]
Safety Operating Guide
Navigating the Disposal of 3-Phenyltoxoflavin: A Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a procedural framework for the safe handling and disposal of 3-Phenyltoxoflavin and similarly uncharacterized research compounds.
Immediate Safety and Handling Precautions
Given the absence of specific toxicity data, it is crucial to handle this compound with a high degree of caution. Assume the compound is hazardous and adhere to the following personal protective equipment (PPE) guidelines.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) and a lab coat. | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of powders or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in regular trash.[1][2][3]
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste".[2][6][7]
-
The label must include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.[2][8] Chemical abbreviations are not acceptable.[4]
-
Clearly indicate the potential hazards (e.g., "Toxic," "Irritant") based on precautionary principles.[7][8]
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[9]
-
Ensure the storage area has secondary containment to capture any potential leaks.[1][4]
-
Do not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in a satellite accumulation area.[5][9]
-
-
Disposal Request:
-
Once the container is full or you are ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.[1]
-
Illustrative Hazard Data
The following table provides an example of the kind of data that would be found in a Safety Data Sheet. The values are for illustrative purposes for a generic hazardous chemical and should not be taken as factual for this compound.
| Hazard Category | Data Point | Indication |
| Acute Toxicity (Oral) | LD50 | Assumed to be low; handle with care. |
| Skin Corrosion/Irritation | Category 2 | May cause skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | May cause serious eye irritation. |
| Specific Target Organ Toxicity | Single Exposure | May cause respiratory irritation. |
Experimental Workflow for Hazardous Waste Disposal
The following diagram illustrates the logical steps and decision points for the proper disposal of a hazardous research chemical like this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Handling Protocols for 3-Phenyltoxoflavin
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Phenyltoxoflavin. The procedures outlined below are designed to ensure a safe laboratory environment and proper disposal of waste materials.
I. Personal Protective Equipment (PPE)
Given the unknown toxicological properties of this compound, a comprehensive approach to personal protection is mandatory. The minimum required PPE for handling this compound includes:
| PPE Category | Item | Specifications and Use |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn at all times to protect clothing and skin from potential splashes and spills.[1] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required to shield the eyes from splashes, dust, or flying debris.[1][2] A face shield should be worn in addition to goggles when there is a higher risk of splashing, such as during bulk handling or solution preparation.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[2] For prolonged handling or when higher exposure is anticipated, double-gloving or using gloves with higher chemical resistance is recommended.[2] Gloves should be inspected before use and changed immediately upon contamination.[2] |
| Respiratory Protection | Respirator | When handling the solid compound or in situations where aerosols or dust may be generated, a NIOSH-approved respirator is necessary. The type of respirator should be selected based on a risk assessment of the specific procedure.[1] |
| Foot Protection | Closed-Toe Shoes | Closed-toe shoes are required to protect feet from spills and falling objects.[1] |
II. Operational Plan for Safe Handling
A systematic approach is crucial when working with a compound of unknown hazards. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Safe handling workflow for this compound.
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Storage:
-
Solid Waste: Unused this compound, contaminated gloves, weigh boats, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[3][4]
-
Sharps: Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container.
Container Labeling:
All waste containers must be labeled with the words "Hazardous Waste" and include the full chemical name ("this compound"), concentration (if in solution), and the date of accumulation.[5][6]
Disposal Procedure:
-
Segregate Waste: Separate solid, liquid, and sharp waste into their respective, properly labeled containers.[3]
-
Store Securely: Store waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials.[4]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[5] Do not dispose of any this compound waste down the drain or in the regular trash.[3][5]
IV. Experimental Protocols
Due to the lack of specific published data for this compound, detailed experimental protocols are not available. Researchers should develop their own protocols based on the specific requirements of their study, incorporating the safety and handling procedures outlined in this document. It is imperative to start with small-scale experiments to assess the compound's properties and potential hazards before scaling up.
General Guidance for Protocol Development:
-
Work in a Fume Hood: All manipulations of this compound, especially with the solid form, should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use Small Quantities: Begin all new procedures with the smallest practical amount of the compound.
-
Establish Emergency Procedures: Ensure that an emergency plan is in place, including the location of safety showers, eyewash stations, and spill kits. All personnel should be familiar with these procedures.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
